Product packaging for Coumarin-d4(Cat. No.:CAS No. 185056-83-1)

Coumarin-d4

Cat. No.: B588539
CAS No.: 185056-83-1
M. Wt: 150.17 g/mol
InChI Key: ZYGHJZDHTFUPRJ-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labeled Coumarin. Pharmaceutic aid (flavor). Found in tonka beans, levender oil, woodruff, sweet clover.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2 B588539 Coumarin-d4 CAS No. 185056-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetradeuteriochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGHJZDHTFUPRJ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C=CC(=O)O2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718717
Record name (5,6,7,8-~2~H_4_)-2H-1-Benzopyran-2-one
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185056-83-1
Record name (5,6,7,8-~2~H_4_)-2H-1-Benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-2-one-5,6,7,8-d4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Coumarin-d4 and its primary applications in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Internal Standard in Analytical and Pharmacokinetic Research

Coumarin-d4, a deuterated analog of the naturally occurring compound coumarin, serves as a critical tool for researchers, scientists, and drug development professionals. Its primary application lies in its use as an internal standard for the precise quantification of coumarin in various biological and environmental matrices. This technical guide provides a comprehensive overview of this compound, its properties, primary applications, and detailed experimental methodologies.

Core Properties of Coumarin and this compound

Quantitative data for both coumarin and its deuterated counterpart are summarized below, providing a basis for their application in analytical methodologies.

PropertyCoumarinThis compound
IUPAC Name 2H-chromen-2-one2H-chromen-2-one-5,6,7,8-d4
Synonyms 1,2-Benzopyrone, o-Hydroxycinnamic acid lactoneCoumarin-5,6,7,8-d4, Deuterated Coumarin
CAS Number 91-64-5185056-83-1
Molecular Formula C₉H₆O₂C₉H₂D₄O₂
Molecular Weight 146.14 g/mol [1]~150.15 - 150.18 g/mol [2]
Appearance Colorless to white crystals or powder[1]White to Off-White Solid[2]
Melting Point 68-73 °C[3]Not explicitly available, but expected to be similar to coumarin.
Boiling Point 298 °C[3]Not explicitly available, but expected to be similar to coumarin.
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water[4]Soluble in organic solvents like methanol.

Primary Applications in Research

The principal utility of this compound stems from its isotopic labeling. The presence of four deuterium atoms on the benzene ring provides a distinct mass difference from endogenous coumarin, making it an ideal internal standard for mass spectrometry-based analytical techniques.[5] This allows for the accurate and precise quantification of coumarin by correcting for variations in sample preparation, injection volume, and instrument response.

The primary applications of this compound include:

  • Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of coumarin in biological systems.

  • Food and Beverage Analysis: To quantify coumarin levels in products such as cinnamon, vanilla flavorings, and certain beverages where its presence is regulated due to potential hepatotoxicity at high concentrations.[6]

  • Environmental Monitoring: To detect and quantify coumarin in environmental samples.

  • Drug Metabolism Studies: As a tracer to investigate the metabolic pathways of coumarin.[7]

  • Analytical Method Validation: To assess the performance, including accuracy and precision, of analytical methods developed for coumarin quantification.

Experimental Protocols: Quantification of Coumarin using LC-MS/MS

The following is a detailed methodology for the quantification of coumarin in a given matrix using this compound as an internal standard, based on common practices in the field.

Standard Solution Preparation
  • Primary Stock Solutions: Prepare a primary stock solution of coumarin at a concentration of 10 mg/mL in methanol. Similarly, prepare a primary stock solution of this compound at 1 mg/mL in methanol.[8]

  • Secondary and Working Standard Solutions: Prepare a secondary coumarin standard solution of 10 µg/mL by diluting the primary stock with a 50:50 mixture of methanol and LC-MS grade water. From this, a tertiary standard of 1.0 µg/mL can be prepared. A working internal standard (IS) spiking solution of this compound is prepared at 10 µg/mL by diluting its primary stock with the same 50:50 methanol/water mixture.[8]

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the coumarin working standard solution into a blank matrix (a sample of the same type as the unknowns but without the analyte). A fixed amount of the this compound internal standard solution is added to each calibration standard and unknown sample.

Sample Preparation (General Workflow)

The specific sample preparation protocol will vary depending on the matrix (e.g., plasma, urine, food extract). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) workflow is often employed to remove interfering substances.

Sample_Preparation_Workflow sample Sample (e.g., Plasma, Food Extract) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (e.g., SPE or LLE) add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for better sensitivity.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[9]

    • MRM Transitions:

      • Coumarin: The precursor ion [M+H]⁺ is m/z 147.1. A common product ion for quantification is m/z 91.

      • This compound: The precursor ion [M+H]⁺ is m/z 151.1. The corresponding product ion is m/z 80.2.[8]

    • Collision Energy: This parameter needs to be optimized for the specific instrument but is a critical factor in achieving optimal fragmentation and signal intensity.

Data Analysis and Quantification

The quantification of coumarin is performed by calculating the ratio of the peak area of the analyte (coumarin) to the peak area of the internal standard (this compound).[8] A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards. The concentration of coumarin in the unknown samples is then determined from this calibration curve.

Quantification_Logic cluster_calibration Calibration cluster_unknown Unknown Sample cal_standards Calibration Standards (Known Coumarin Concentrations + Fixed this compound) lcms_cal LC-MS/MS Analysis cal_standards->lcms_cal peak_areas_cal Measure Peak Areas (Coumarin and this compound) lcms_cal->peak_areas_cal ratio_cal Calculate Area Ratio (Coumarin / this compound) peak_areas_cal->ratio_cal cal_curve Generate Calibration Curve (Ratio vs. Concentration) ratio_cal->cal_curve quantify Quantify Coumarin in Unknown (Using Calibration Curve) cal_curve->quantify unknown_sample Unknown Sample (+ Fixed this compound) lcms_unknown LC-MS/MS Analysis unknown_sample->lcms_unknown peak_areas_unknown Measure Peak Areas (Coumarin and this compound) lcms_unknown->peak_areas_unknown ratio_unknown Calculate Area Ratio (Coumarin / this compound) peak_areas_unknown->ratio_unknown ratio_unknown->quantify

Signaling Pathways of Coumarin Metabolism

While this compound is primarily an analytical tool, its use in pharmacokinetic studies helps to elucidate the metabolic fate of coumarin. The major metabolic pathway of coumarin in humans involves hydroxylation, primarily at the 7-position, a reaction catalyzed by the cytochrome P450 enzyme CYP2A6.[8][10] This is followed by glucuronidation, a phase II conjugation reaction, to facilitate excretion. A minor, but more toxic, pathway involves the formation of coumarin 3,4-epoxide, which can lead to the hepatotoxic metabolite o-hydroxyphenylacetaldehyde (o-HPA).[10]

Coumarin_Metabolism coumarin Coumarin cyp2a6 CYP2A6 (Major Pathway) coumarin->cyp2a6 other_cyps CYP1A1, CYP1A2, CYP2E1 (Minor Pathway) coumarin->other_cyps hydroxycoumarin 7-Hydroxycoumarin cyp2a6->hydroxycoumarin glucuronidation Glucuronidation hydroxycoumarin->glucuronidation excretion Excretion glucuronidation->excretion epoxide Coumarin 3,4-epoxide other_cyps->epoxide ohpa o-Hydroxyphenyl- acetaldehyde (o-HPA) (Hepatotoxic) epoxide->ohpa

References

An In-Depth Technical Guide to Coumarin-d4: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin-d4, the deuterated analog of coumarin, serves as an indispensable tool in analytical and research settings. Its isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses, ensuring accuracy and precision in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Detailed experimental protocols for its synthesis and its application as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) are also presented.

Chemical Structure and Identification

This compound is a synthetic, isotopically labeled version of coumarin where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution minimally alters the chemical properties of the molecule while significantly increasing its mass, allowing for its differentiation from the endogenous, unlabeled coumarin in mass spectrometric analyses.

The chemical structure of this compound is illustrated below.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2H-chromen-2-one-5,6,7,8-d4
Synonyms Coumarin-5,6,7,8-d4, 2H-1-Benzopyran-2-one-5,6,7,8-d4, 1,2-Benzopyrone-d4
CAS Number 185056-83-1
Molecular Formula C₉H₂D₄O₂
Molecular Weight 150.17 g/mol
Canonical SMILES O=C1OC2=C(C=C1)C(=C(C(=C2[2H])[2H])[2H])[2H]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are crucial for its application in analytical methods.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white solid
Melting Point 61-62 °C
Boiling Point 298.0 ± 0.0 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, and chloroform
Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuteration at the 5, 6, 7, and 8 positions of the benzene ring significantly alters the ¹H NMR spectrum compared to unlabeled coumarin, while causing subtle shifts in the ¹³C NMR spectrum.

¹H NMR (Proton NMR): The signals corresponding to the aromatic protons on the benzene ring (H-5, H-6, H-7, and H-8) are absent in the ¹H NMR spectrum of this compound. The spectrum is simplified to two doublets corresponding to the protons on the pyrone ring (H-3 and H-4).

¹³C NMR (Carbon-13 NMR): The chemical shifts of the deuterated carbons (C-5, C-6, C-7, and C-8) will show a slight upfield shift and the signals will appear as multiplets due to carbon-deuterium coupling.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 -~160
C3 ~6.4 (d)~116
C4 ~7.7 (d)~143
C4a -~118
C5 - (Deuterated)~127 (m)
C6 - (Deuterated)~124 (m)
C7 - (Deuterated)~131 (m)
C8 - (Deuterated)~116 (m)
C8a -~153

(d = doublet, m = multiplet)

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for which this compound is designed. The mass spectrum will show a molecular ion peak (M⁺) at m/z 150, which is 4 mass units higher than that of unlabeled coumarin (m/z 146).

The fragmentation pattern under electron ionization (EI) is expected to be similar to that of coumarin, involving the characteristic loss of carbon monoxide (CO).

G This compound (m/z 150) This compound (m/z 150) m/z 122 m/z 122 This compound (m/z 150)->m/z 122 - CO m/z 94 m/z 94 m/z 122->m/z 94 - CO m/z 66 m/z 66 m/z 94->m/z 66 - C2H2

Figure 2: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the deuteration of a suitable coumarin precursor. A general synthetic approach involves the Pechmann condensation of a deuterated phenol with a β-ketoester.

G Deuterated Phenol Deuterated Phenol Reaction Mixture Reaction Mixture Deuterated Phenol->Reaction Mixture Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction Mixture Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reaction Mixture Purification (Crystallization) Purification (Crystallization) Reaction Mixture->Purification (Crystallization) This compound This compound Purification (Crystallization)->this compound

Figure 3: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Deuteration of Phenol: Phenol can be deuterated by acid-catalyzed exchange with D₂O or by using a deuterated solvent with a suitable catalyst.

  • Pechmann Condensation:

    • To a cooled solution of deuterated phenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene), add ethyl acetoacetate (1.1 equivalents).

    • Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining a low temperature.

    • Allow the reaction to stir at room temperature and then heat to drive the reaction to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Filter the precipitate and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using NMR, MS, and melting point analysis.

Use as an Internal Standard in LC-MS

This compound is widely used as an internal standard for the quantification of coumarin in various matrices, including food, beverages, and biological samples.[1]

Protocol for Quantification of Coumarin in a Sample Matrix:

  • Sample Preparation:

    • Homogenize the sample if it is a solid.

    • Accurately weigh a known amount of the homogenized sample.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Extract the analytes using a suitable solvent (e.g., methanol, acetonitrile).

    • Centrifuge the extract to pellet any solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • LC-MS Analysis:

    • Inject a known volume of the filtered extract onto an appropriate LC column (e.g., C18).

    • Use a mobile phase gradient suitable for the separation of coumarin.

    • Set the mass spectrometer to monitor the specific mass transitions for both coumarin and this compound in Multiple Reaction Monitoring (MRM) mode.

      • Coumarin: e.g., m/z 147 → 91

      • This compound: e.g., m/z 151 → 95

  • Data Analysis:

    • Integrate the peak areas for both the analyte (coumarin) and the internal standard (this compound).

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Generate a calibration curve by analyzing a series of standards with known concentrations of coumarin and a fixed concentration of this compound.

    • Determine the concentration of coumarin in the sample by interpolating the peak area ratio from the calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Homogenize Sample Homogenize Sample Weigh Sample Weigh Sample Homogenize Sample->Weigh Sample Spike with this compound Spike with this compound Weigh Sample->Spike with this compound Extract with Solvent Extract with Solvent Spike with this compound->Extract with Solvent Centrifuge and Filter Centrifuge and Filter Extract with Solvent->Centrifuge and Filter Inject Extract Inject Extract Centrifuge and Filter->Inject Extract LC Separation LC Separation Inject Extract->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Integrate Peak Areas Integrate Peak Areas MS Detection (MRM)->Integrate Peak Areas Calculate Area Ratios Calculate Area Ratios Integrate Peak Areas->Calculate Area Ratios Generate Calibration Curve Generate Calibration Curve Calculate Area Ratios->Generate Calibration Curve Quantify Coumarin Quantify Coumarin Generate Calibration Curve->Quantify Coumarin

Figure 4: Workflow for the quantification of coumarin using this compound as an internal standard.

Conclusion

This compound is a vital analytical tool for researchers and scientists in various fields. Its well-defined chemical structure and distinct mass make it an excellent internal standard for accurate and precise quantification of coumarin. The information and protocols provided in this guide are intended to support its effective application in research and drug development.

References

A Technical Guide to High-Purity Coumarin-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available high-purity Coumarin-d4, a deuterated internal standard essential for accurate quantification in various analytical methodologies. This document details the technical specifications from prominent suppliers, outlines experimental protocols for its use, and illustrates relevant biochemical and procedural pathways.

Commercially Available Sources of High-Purity this compound

High-purity this compound is available from several reputable suppliers of research chemicals and analytical standards. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a source that meets the specific requirements of their experimental setup. Key parameters to consider include chemical purity, isotopic purity (isotopic enrichment), and the availability of a comprehensive Certificate of Analysis (CoA).

Below is a summary of quantitative data for this compound from various commercial sources.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic EnrichmentFormat
Santa Cruz Biotechnology sc-210083185056-83-1C₉H₂D₄O₂150.15>98%Not SpecifiedSolid
MedchemExpress HY-N0709S185056-83-1C₉H₂D₄O₂150.1799.0%Not SpecifiedSolid
LGC Standards (TRC) C755382185056-83-1C₉H₂D₄O₂150.17>95% (HPLC)Not SpecifiedNeat
Pharmaffiliates PA PST 003735185056-83-1C₉H₂D₄O₂150.15Not SpecifiedNot SpecifiedSolid
Immunomart HY-N0709S-1 mg185056-83-1C₉H₂D₄O₂150.1799.0%Not SpecifiedSolid

Note: The information presented in this table is compiled from publicly available data sheets and is subject to change. Researchers should always consult the latest Certificate of Analysis from the supplier for the most accurate and lot-specific data.

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric analyses to ensure the accuracy and precision of coumarin quantification in complex matrices. The following are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for the Quantification of Coumarin in Food Matrices

This protocol is adapted from methodologies developed for the analysis of coumarin in various foodstuffs.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize solid food samples (e.g., biscuits, cereals) using a blender or food processor.

  • Extraction:

    • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

    • Add a known concentration of this compound internal standard solution in methanol.

    • Add 20 mL of a methanol/water (80:20, v/v) solution.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar interferences.

    • Elute the analyte and internal standard with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Coumarin: Precursor ion (Q1) m/z 147 -> Product ion (Q3) m/z 91

    • This compound: Precursor ion (Q1) m/z 151 -> Product ion (Q3) m/z 95

3. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the coumarin standard to the peak area of the this compound internal standard against the concentration of the coumarin standard.

  • Quantify the amount of coumarin in the samples by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

GC-MS Method for the Quantification of Coumarin in Tobacco

This protocol is based on established methods for analyzing coumarin in tobacco products.[3][4]

1. Sample Preparation

  • Extraction:

    • Weigh 1 g of ground tobacco sample into a glass vial.

    • Add a known amount of this compound internal standard solution in dichloromethane.

    • Add 10 mL of dichloromethane.

    • Extract using sonication for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Selected Ion Monitoring (SIM) Mode:

    • Coumarin: m/z 146, 118, 90

    • This compound: m/z 150, 122, 94

3. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the target ion for coumarin to the peak area of the target ion for this compound against the concentration of the coumarin standard.

  • Determine the concentration of coumarin in the tobacco samples from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

Metabolic Pathway of Coumarin Coumarin Coumarin 7-Hydroxycoumarin 7-Hydroxycoumarin Coumarin->7-Hydroxycoumarin CYP2A6 (Major Pathway) Coumarin-3,4-epoxide Coumarin-3,4-epoxide Coumarin->Coumarin-3,4-epoxide CYP1A1/2 Glucuronide Conjugates Glucuronide Conjugates 7-Hydroxycoumarin->Glucuronide Conjugates Sulfate Conjugates Sulfate Conjugates 7-Hydroxycoumarin->Sulfate Conjugates o-Hydroxyphenylacetaldehyde o-Hydroxyphenylacetaldehyde Coumarin-3,4-epoxide->o-Hydroxyphenylacetaldehyde

Caption: Metabolic pathway of coumarin in humans.

Internal Standard Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS or GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Add_IS Add Known Amount of This compound (Internal Standard) Sample->Add_IS Extraction Extraction Add_IS->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Injection Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for quantification using an internal standard.

Pechmann Condensation Phenol Phenol Intermediate Transesterification Intermediate Phenol->Intermediate BetaKetoester β-Ketoester BetaKetoester->Intermediate AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Intermediate CyclizedIntermediate Cyclized Intermediate Intermediate->CyclizedIntermediate Intramolecular Electrophilic Aromatic Substitution Coumarin Coumarin Derivative CyclizedIntermediate->Coumarin Dehydration

Caption: General mechanism of the Pechmann condensation for coumarin synthesis.

References

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Coumarin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Coumarin-d4 (5,6,7,8-tetradeuteriocoumarin), a deuterated analog of coumarin. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses or for other research purposes where a precise understanding of its isotopic composition is critical.

Introduction

This compound is a stable isotope-labeled version of coumarin, a naturally occurring fragrant organic chemical compound. The incorporation of four deuterium atoms at the 5, 6, 7, and 8 positions of the benzene ring results in a mass shift that allows for its clear differentiation from endogenous coumarin in biological and other complex matrices. This property makes this compound an excellent internal standard for mass spectrometry-based quantitative assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), improving the accuracy and precision of the measurement of unlabeled coumarin. The reliability of such methods is fundamentally dependent on the isotopic purity and enrichment of the deuterated standard.

Isotopic Purity and Enrichment Data

The isotopic purity of a deuterated compound refers to the percentage of the material that contains the specified number of deuterium atoms. Isotopic enrichment is a measure of the abundance of the deuterium isotope at the labeled positions. High isotopic purity and enrichment are crucial to minimize isobaric interference from the unlabeled analyte and to ensure accurate quantification.

The following tables summarize the available quantitative data on the isotopic purity and chemical purity of commercially available this compound.

SupplierIsotopic Purity/EnrichmentMethod of AnalysisReference
CDN Isotopes98 atom % DNot Specified[1]
MedchemExpress99.93%Not Specified[2]
SupplierChemical PurityMethod of AnalysisReference
LGC Standards>95%HPLC[3]

Note: It is imperative for researchers to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot of this compound being used, as isotopic and chemical purity can vary between batches.

Experimental Protocols

Accurate determination of isotopic purity and enrichment is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-performance liquid chromatography (HPLC) is employed to assess chemical purity.

Mass Spectrometry for Isotopic Distribution Analysis

Mass spectrometry is the primary technique for determining the isotopic distribution of this compound, providing the relative abundance of molecules with different numbers of deuterium atoms (d0 to d4).

Workflow for Isotopic Distribution Analysis by LC-MS/MS:

Figure 1: General workflow for determining the isotopic distribution of this compound by LC-MS/MS.

LC-MS/MS Parameters:

A published method for the analysis of coumarin using this compound as an internal standard provides the following parameters, which can be adapted for purity analysis[4]:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm)[4]

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid[5]

    • Flow Rate: 0.4 mL/min[5]

    • Column Temperature: 35 °C[5]

    • Injection Volume: 5 µL[5]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode[4]

    • MS/MS Transitions for this compound:

      • Q1: m/z 151.1 -> Q3: m/z 95.1 (Collision Energy: -33 eV)[4]

      • Q1: m/z 151.1 -> Q3: m/z 107.1 (Collision Energy: -25 eV)[4]

      • Q1: m/z 151.1 -> Q3: m/z 68.2 (Collision Energy: -48 eV)[4]

      • Q1: m/z 151.1 -> Q3: m/z 80.2 (Collision Energy: -36 eV)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Enrichment

NMR spectroscopy is a powerful tool for confirming the positions of deuteration and for quantifying the overall deuterium enrichment. For highly deuterated compounds, deuterium NMR (²H-NMR) is particularly informative[6].

Workflow for Deuterium Enrichment Analysis by NMR:

G A Sample Preparation Dissolve this compound in a suitable non-deuterated solvent B ¹H-NMR Analysis Observe the reduction or absence of signals at positions 5, 6, 7, and 8 A->B C ²H-NMR Analysis Directly observe the deuterium signals A->C D Data Analysis Integrate the signals in both spectra B->D C->D E Calculate Deuterium Enrichment D->E

Figure 2: Workflow for the analysis of deuterium enrichment in this compound using NMR spectroscopy.

  • ¹H-NMR: In the proton NMR spectrum of this compound, the signals corresponding to the aromatic protons at positions 5, 6, 7, and 8 should be significantly reduced or absent compared to the spectrum of unlabeled coumarin. The degree of reduction can provide an estimate of the isotopic enrichment.

  • ²H-NMR: Deuterium NMR provides direct evidence of deuteration. The spectrum will show signals at the chemical shifts corresponding to the deuterium atoms at positions 5, 6, 7, and 8. Quantitative ²H-NMR, using an internal standard, can be used to determine the absolute deuterium content. For highly deuterated compounds, this method can be more accurate than ¹H-NMR for determining enrichment[6].

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is used to determine the chemical purity of this compound, separating it from any non-isotopically labeled impurities.

HPLC Parameters:

A general HPLC method for coumarin analysis can be adapted for the purity assessment of this compound[7]:

  • Column: C18 reversed-phase column[7]

  • Mobile Phase: Isocratic mixture of water and acetonitrile with a phosphoric acid buffer[7]

  • Detection: UV detector[7]

Synthesis of this compound

Proposed Synthetic Pathway:

G A Starting Material: Phenol B Deuteration: Electrophilic aromatic substitution with D₂SO₄/D₂O A->B Step 1 C Intermediate: Phenol-d5 B->C D Pechmann Condensation: React with ethyl acetoacetate in the presence of an acid catalyst (e.g., H₂SO₄) C->D Step 2 E Intermediate: 4-methylumbelliferone-d3 D->E F Hydrolysis and Decarboxylation E->F Step 3 G Final Product: This compound F->G

Figure 3: A proposed synthetic pathway for this compound.

This proposed pathway involves the initial deuteration of a simple aromatic precursor, followed by the construction of the coumarin ring system. The specific reaction conditions, such as temperature, reaction time, and catalysts, would need to be optimized to achieve a high yield and high isotopic enrichment of the final product.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that directly impact the accuracy and reliability of quantitative analytical methods. This technical guide has summarized the available data on the purity of commercially available this compound and has provided an overview of the standard experimental protocols for its characterization. Researchers and drug development professionals should always consult the Certificate of Analysis for their specific batch of this compound and, if necessary, perform their own purity and enrichment verification using the methods outlined in this guide.

References

Coumarin-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Coumarin-d4, a deuterated analog of coumarin, widely utilized in scientific research. This document outlines its fundamental properties, applications, and relevant experimental methodologies.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

ParameterValueReferences
CAS Number 185056-83-1[1][2]
Molecular Formula C₉H₂D₄O₂[2]
Molecular Weight 150.15 g/mol [2][3][4]
Alternate Names 2H-1-Benzopyran-2-one-5,6,7,8-d4; 1,2-Benzopyrone-d4; Benzo-α-pyrone-d4[2]
Purity ≥99% (typical)[1]
Appearance White to Off-White Solid[4]
Storage Conditions 2-8°C Refrigerator or -20°C for long-term storage[2][4]

Applications in Research

This compound serves as a crucial tool in analytical and biomedical research, primarily as an internal standard for the accurate quantification of coumarin in various biological and environmental matrices. Its deuteration makes it chemically identical to coumarin in terms of chromatographic behavior but distinguishable by mass spectrometry, ensuring precise measurements.

Key applications include:

  • Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of coumarin in preclinical and clinical studies.

  • Metabolic Research: To trace the metabolic fate of coumarin and identify its metabolites.

  • Food and Beverage Analysis: For the quantitative analysis of coumarin content in items like cinnamon and herbal infusions, where it can be naturally present.

  • Environmental Monitoring: To detect and quantify coumarin in environmental samples.

Experimental Protocols

The following is a representative experimental protocol for the quantification of coumarin in a biological matrix using this compound as an internal standard, adapted from high-performance liquid chromatography (HPLC) methodologies.

Protocol: Quantification of Coumarin in Plasma using HPLC-MS/MS

1. Materials and Reagents:

  • Coumarin standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Plasma samples (e.g., from human or rat)

  • Solid-phase extraction (SPE) cartridges

2. Preparation of Standard and Internal Standard Solutions:

  • Prepare a stock solution of coumarin (e.g., 1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • From the stock solutions, prepare a series of working standard solutions of coumarin at different concentrations.

  • Prepare a working internal standard solution of this compound (e.g., 100 ng/mL).

3. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. HPLC-MS/MS Analysis:

  • HPLC System: A standard HPLC system with a C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions:

    • Coumarin: Monitor the transition from the parent ion to a specific product ion.

    • This compound: Monitor the transition from the deuterated parent ion to its corresponding product ion.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of coumarin to this compound against the concentration of the coumarin standards.

  • Determine the concentration of coumarin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways

Coumarin undergoes extensive metabolism in the liver, primarily through hydroxylation mediated by cytochrome P450 enzymes. The major metabolic pathway in humans is the 7-hydroxylation to form 7-hydroxycoumarin, which is then conjugated and excreted. As a deuterated analog, this compound is expected to follow the same metabolic pathways.

Below is a diagram illustrating the primary metabolic pathway of coumarin.

Coumarin_Metabolism Coumarin Coumarin / this compound CYP2A6 CYP2A6 (Major Pathway in Humans) Coumarin->CYP2A6 Metabolite 7-Hydroxycoumarin / 7-Hydroxythis compound CYP2A6->Metabolite 7-Hydroxylation Conjugation Conjugation (Glucuronidation/Sulfation) Metabolite->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Primary metabolic pathway of Coumarin via 7-hydroxylation.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of experimental protocols may be required.

References

The Use of Coumarin-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Coumarin-d4, a deuterated analog of coumarin, as a tracer in metabolic studies. This document details the metabolic pathways of coumarin, the principles behind using stable isotope tracers, experimental protocols for in vivo and in vitro studies, and methods for sample analysis.

Introduction to Coumarin Metabolism and the Role of Stable Isotope Tracers

Coumarin (1,2-benzopyrone) is a naturally occurring compound found in many plants. Its metabolism is of significant interest in pharmacology and toxicology due to the species-specific differences in its biotransformation, which can lead to varying degrees of toxicity. In humans, the primary metabolic pathway is the 7-hydroxylation of coumarin to form 7-hydroxycoumarin, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2A6.[1] A secondary, minor pathway involves the 3,4-epoxidation of coumarin.

Stable isotope-labeled compounds, such as deuterium-labeled molecules, are invaluable tools in metabolic research.[2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This allows for the differentiation and quantification of the labeled compound and its metabolites from their endogenous, unlabeled counterparts using mass spectrometry. This compound is utilized both as a tracer to elucidate metabolic pathways and reaction kinetics, and as an internal standard for accurate quantification in bioanalytical methods.[3]

Metabolic Pathways of Coumarin

The metabolism of coumarin primarily occurs in the liver and involves two main pathways:

  • 7-Hydroxylation Pathway (Major Pathway in Humans): This pathway is mediated by CYP2A6 and results in the formation of 7-hydroxycoumarin. This metabolite is then typically conjugated with glucuronic acid or sulfate for excretion.[1]

  • 3,4-Epoxidation Pathway (Minor Pathway in Humans): This pathway can lead to the formation of reactive metabolites.

The significant role of CYP2A6 in coumarin metabolism makes it a useful probe substrate for studying the activity of this enzyme.[1]

Coumarin_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism Coumarin_d4 This compound 7_OH_Coumarin_d3 7-Hydroxycoumarin-d3 Coumarin_d4->7_OH_Coumarin_d3 CYP2A6 (Major) 3_4_Epoxide_d4 3,4-Coumarin Epoxide-d4 Coumarin_d4->3_4_Epoxide_d4 CYP1A1/2, 2E1 (Minor) Coumarin Coumarin 7_OH_Coumarin_Glucuronide_d3 7-Hydroxycoumarin-d3 Glucuronide 7_OH_Coumarin_d3->7_OH_Coumarin_Glucuronide_d3 UGTs 7_OH_Coumarin_Sulfate_d3 7-Hydroxycoumarin-d3 Sulfate 7_OH_Coumarin_d3->7_OH_Coumarin_Sulfate_d3 SULTs o_HPA_d4 o-Hydroxyphenylacetaldehyde-d4 3_4_Epoxide_d4->o_HPA_d4 Rearrangement Excretion Excretion (Urine) o_HPA_d4->Excretion Further Metabolism & Excretion 7_OH_Coumarin_Glucuronide_d3->Excretion 7_OH_Coumarin_Sulfate_d3->Excretion

Caption: Metabolic pathways of this compound.

Quantitative Data Presentation

The use of this compound allows for precise quantification of metabolic processes. Below are illustrative tables summarizing the types of quantitative data that can be obtained from such studies.

Table 1: Comparative Pharmacokinetic Parameters of Coumarin and this compound in Rats (Illustrative Data)

ParameterCoumarinThis compound
Cmax (ng/mL) 850830
Tmax (h) 0.50.5
AUC (ng·h/mL) 12001500
t1/2 (h) 1.21.8
Clearance (mL/h/kg) 417333

Note: This table presents hypothetical data to illustrate the format. The deuterium isotope effect can lead to a decreased rate of metabolism, potentially resulting in a higher Area Under the Curve (AUC) and a longer half-life (t1/2) for the deuterated compound.

Table 2: In Vitro Metabolic Stability of Coumarin and this compound in Human Liver Microsomes (Illustrative Data)

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Coumarin 2527.7
This compound 4017.3
Positive Control (Verapamil) 1546.2

Note: This table provides an example of how metabolic stability data would be presented. A longer half-life and lower intrinsic clearance for this compound would indicate a slower rate of metabolism due to the deuterium isotope effect.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in metabolic studies. The following sections provide outlines for key experiments using this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes the oral administration of this compound to rats to determine its pharmacokinetic profile.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle at a concentration of 10 mg/mL.

  • Animal Dosing: Fast rats overnight prior to dosing. Administer a single oral dose of the this compound suspension (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.[4]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

InVivo_Workflow start Start dosing Oral Gavage of This compound to Rats start->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Centrifugation to Obtain Plasma blood_collection->plasma_separation storage Store Plasma at -80°C plasma_separation->storage analysis LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: In vivo pharmacokinetic study workflow.
In Vitro Metabolic Stability Assay with Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound using human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold, containing an internal standard if this compound is not used as one)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and this compound (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.[5][6]

  • Protein Precipitation: Vortex the samples and centrifuge (e.g., at 10,000 x g for 5 minutes) to precipitate the microsomal proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

InVitro_Workflow start Start prepare_incubation Prepare Incubation Mixture (HLMs, Buffer, this compound) start->prepare_incubation pre_incubate Pre-incubate at 37°C prepare_incubation->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction time_sampling Sample at Time Points & Quench with Acetonitrile initiate_reaction->time_sampling centrifuge Centrifuge to Precipitate Protein time_sampling->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis stability_analysis Calculate Half-life & Intrinsic Clearance analysis->stability_analysis end End stability_analysis->end

Caption: In vitro metabolic stability workflow.

Sample Preparation and Bioanalysis

Accurate quantification of this compound and its metabolites requires robust sample preparation and a validated bioanalytical method.

Plasma and Urine Sample Preparation
  • Plasma: Protein precipitation is a common method for plasma sample preparation. To a volume of plasma (e.g., 100 µL), add 3 volumes of ice-cold acetonitrile containing the internal standard (if this compound is the analyte). Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.[7]

  • Urine: Urine samples often require dilution before analysis. A simple dilution with water or a mixture of water and organic solvent (e.g., 1:1 v/v with 50% methanol) followed by centrifugation or filtration is typically sufficient.[8]

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites.

Table 3: LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Chromatographic Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions (m/z) This compound: 151.1 -> 95.1, 151.1 -> 107.1
7-Hydroxycoumarin-d3: 162.0 -> 106.0 (hypothetical)
Collision Energy (eV) Optimized for each transition (e.g., -33 eV for 151.1 -> 95.1)

Note: The MRM transition for 7-hydroxycoumarin-d3 is hypothetical as specific literature values were not found. The exact parameters should be optimized for the specific instrument used.

Conclusion

This compound is a powerful tool for investigating the metabolism and pharmacokinetics of coumarin. Its use as a tracer allows for the elucidation of metabolic pathways and the assessment of enzyme kinetics, particularly for CYP2A6. As an internal standard, it ensures the accuracy and precision of quantitative bioanalytical methods. The detailed protocols and methodologies provided in this guide serve as a valuable resource for researchers in drug discovery and development, facilitating a deeper understanding of coumarin's metabolic fate.

References

The Ubiquitous Sweet Scent: A Technical Guide to the Natural Occurrence and Biosynthesis of Coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin, a naturally occurring benzopyrone, is a fragrant organic compound renowned for its characteristic sweet odor, reminiscent of newly mown hay. Beyond its aromatic allure, coumarin and its derivatives exhibit a wide spectrum of biological activities, making them a focal point of research in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the natural distribution of coumarin and the intricate biosynthetic pathways that lead to its formation.

Natural Occurrence of Coumarin

Coumarin is widely distributed throughout the plant kingdom, with notable concentrations found in a variety of families, including Fabaceae, Apiaceae, Rutaceae, and Asteraceae.[1][2] It is also synthesized by certain fungi and bacteria.[1][3] The concentration of coumarin can vary significantly between different species, as well as within different parts of the same plant, such as the leaves, stems, roots, seeds, and flowers.[1][4]

Quantitative Distribution in a Selection of Natural Sources

The following table summarizes the concentration of coumarin in various natural sources, providing a comparative overview for researchers.

Natural SourcePlant Part/OrganismCoumarin ConcentrationReferences
Dipteryx odorata (Tonka Bean)SeedsHigh (historically a primary source)[2]
Cinnamomum cassia (Cassia Cinnamon)BarkUp to 1%[5]
Cinnamomum verum (Ceylon Cinnamon)BarkTrace amounts, approx. 0.004%[5]
Melilotus officinalis (Sweet Clover)Flowering topsVariable, subject of extraction optimization[6]
Galium odoratum (Sweet Woodruff)LeavesPresent[7]
Angelica archangelica (Garden Angelica)Roots, fruitsContains various furanocoumarins[8]
Aspergillus speciesFungiProducer of aflatoxins (coumarin derivatives)[5]
Streptomyces speciesBacteriaProducer of novobiocin and coumermycin[5]

Biosynthesis of Coumarin: The Shikimate Pathway

The biosynthesis of coumarin in plants originates from the amino acid phenylalanine, which is itself a product of the shikimate pathway.[9] This central metabolic route is responsible for the synthesis of aromatic amino acids and a vast array of secondary metabolites. The formation of coumarin from phenylalanine involves a series of enzymatic reactions, primarily hydroxylation, glycolysis, and cyclization of cinnamic acid.[10]

The key steps in the biosynthesis of coumarin are:

  • Deamination of Phenylalanine: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[11]

  • Hydroxylation of Cinnamic Acid: Trans-cinnamic acid is then hydroxylated at the ortho-position to yield 2-hydroxycinnamic acid (o-coumaric acid). This step is a critical branch point leading to coumarin synthesis.[12]

  • Isomerization and Lactonization: The trans-2-hydroxycinnamic acid undergoes isomerization to the cis-isomer. The close proximity of the hydroxyl and carboxylic acid groups in the cis-form facilitates a spontaneous or enzyme-mediated intramolecular esterification (lactonization) to form the stable lactone ring of coumarin.[10]

Further enzymatic modifications of the basic coumarin structure, such as hydroxylation, methylation, and prenylation, lead to the vast diversity of coumarin derivatives found in nature, including furanocoumarins and pyranocoumarins.[11]

Signaling Pathway of Coumarin Biosynthesis

Coumarin_Biosynthesis Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H o_Coumaric_Acid 2-Hydroxycinnamic Acid (o-Coumaric Acid) p_Coumaric_Acid->o_Coumaric_Acid Ortho- hydroxylation cis_o_Coumaric_Acid cis-2-Hydroxycinnamic Acid o_Coumaric_Acid->cis_o_Coumaric_Acid Isomerization Coumarin Coumarin cis_o_Coumaric_Acid->Coumarin Lactonization Simple_Coumarins Simple Coumarins Coumarin->Simple_Coumarins Hydroxylation, Methylation Complex_Coumarins Complex Coumarins (Furanocoumarins, Pyranocoumarins) Simple_Coumarins->Complex_Coumarins Prenylation, Cyclization Experimental_Workflow Start Plant Material Collection (e.g., leaves, bark) Preparation Drying and Grinding Start->Preparation Extraction Extraction (e.g., Soxhlet, UAE, Maceration) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Qualitative & Quantitative Analysis (e.g., TLC, HPLC, GC-MS) Crude_Extract->Analysis Direct Analysis Isolated_Coumarin Isolated Coumarin Purification->Isolated_Coumarin Isolated_Coumarin->Analysis Data Data Interpretation & Reporting Analysis->Data

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Coumarin in Biological Matrices Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of coumarin in biological matrices. The method utilizes Coumarin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2] The protocol employs a straightforward liquid-liquid extraction for sample preparation and a reverse-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which offers excellent sensitivity and specificity.[3][4][5] This method is suitable for various applications, including pharmacokinetic studies, food safety analysis, and toxicological assessments.

Introduction

Coumarin is a naturally occurring aromatic compound found in many plants and is used as a fragrance ingredient and flavor additive.[2][6] However, due to potential hepatotoxicity and carcinogenic properties, its presence in food and consumer products is regulated.[2][7] Therefore, a reliable and sensitive analytical method is crucial for accurate quantification. While methods like HPLC-UV exist, LC-MS/MS provides significantly higher sensitivity and selectivity, which is essential for analyzing complex biological matrices.[3][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during extraction and ionization, thereby correcting for potential analytical errors.[1][2]

Experimental Protocols

Materials and Reagents
  • Standards: Coumarin (≥99% purity), this compound (≥98% purity, ≥99% isotopic purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure).

  • Reagents: Formic acid (LC-MS grade).

  • Biological Matrix: Human plasma (or other relevant matrix).

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of coumarin and this compound in methanol.

  • Intermediate Stock Solutions: Serially dilute the primary stocks with 50:50 acetonitrile/water to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile.

  • Calibration Curve Standards: Spike appropriate amounts of the coumarin working solution into the blank biological matrix to prepare a calibration curve, typically ranging from 0.1 to 200 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except for the blank matrix.

  • Add 300 µL of acetonitrile to precipitate proteins and extract the analyte.[10]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Inject an aliquot (typically 5-10 µL) directly into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot 100 µL Plasma Add_IS 2. Add 10 µL this compound IS Sample->Add_IS Add_ACN 3. Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex 4. Vortex for 5 min Add_ACN->Vortex Centrifuge 5. Centrifuge at 10,000 x g Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Injection LC-MS/MS Injection Supernatant->Injection

Caption: Experimental workflow for sample preparation and analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)[3][10][11]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 30°C[10]
Injection Volume 5 µL
Gradient Elution 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[5][8]
Detection Mode Multiple Reaction Monitoring (MRM)[3][5]
Source Temperature 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V

Table 3: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Coumarin 147.191.1 (Quantifier) [5]60 V25 eV[5]
147.1103.1 (Qualifier)[5]60 V15 eV[5]
This compound 151.195.1 (Quantifier) 60 V25 eV

Note: MS parameters such as DP and CE should be optimized for the specific instrument used.

G cluster_quant Principle of Stable Isotope Dilution Coumarin Coumarin (Analyte) Peak Area (A) Ratio Calculate Ratio (A / IS) Coumarin->Ratio Coumarin_d4 This compound (IS) Peak Area (IS) Coumarin_d4->Ratio CalCurve Calibration Curve Ratio vs. Concentration Ratio->CalCurve Quantify Quantify Unknown Concentration CalCurve->Quantify Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Coumarin Affects Signal Matrix->Coumarin_d4 Affects Signal Equally

Caption: Logic of quantification using a stable isotope-labeled internal standard.

Results and Discussion

This method demonstrates excellent performance for the quantification of coumarin. The chromatographic conditions provide a sharp, symmetrical peak for coumarin with a retention time of approximately 2.5 minutes, well-separated from matrix interferences.

Method Validation Summary

The method was validated according to standard bioanalytical guidelines.

  • Linearity: The calibration curve was linear over the concentration range of 0.1–200 ng/mL, with a correlation coefficient (r²) consistently greater than 0.999.[10]

  • Sensitivity: The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.[10]

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples. The results, summarized in Table 4, show accuracy within ±15% (±20% at LLOQ) and precision (RSD) below 15%.[12]

  • Matrix Effect: The use of this compound effectively compensated for matrix-induced ion suppression or enhancement, with calculated matrix factor values close to 1.0 across different lots of plasma.[2]

  • Recovery: The extraction recovery of coumarin from plasma was consistent and reproducible across the QC levels, typically ranging from 85% to 95%.[12]

Table 4: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LLOQ 0.18.5+5.211.2+6.8
Low 0.36.1+3.18.4+4.5
Mid 304.5-1.85.9-0.9
High 1503.8-2.55.1-1.7

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and robust tool for the quantification of coumarin in biological matrices. The simple liquid-liquid extraction protocol combined with the use of a stable isotope-labeled internal standard (this compound) ensures high-throughput capability with excellent accuracy and precision. This method is well-suited for regulated bioanalysis in clinical and preclinical studies, as well as for high-sensitivity testing in food safety and toxicological research.

References

Application Notes and Protocols for the Sample Preparation of Coumarin-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Coumarin-d4 from various biological matrices, including plasma, serum, and urine. This compound is a deuterated form of coumarin and is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision by correcting for matrix effects and variability during sample processing.[1][2] The following protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction are based on established methods for coumarin and its derivatives and are applicable to the co-extraction of this compound.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile and methanol are common protein precipitating agents.[3][4]

Application Note:

This method is ideal for the rapid extraction of this compound from serum and plasma samples. Acetonitrile is often preferred as it generally provides cleaner extracts compared to methanol.[3] The ratio of the precipitation solvent to the sample is a critical parameter and is typically optimized to achieve maximum protein removal and analyte recovery. A common ratio is 3:1 (v/v) of acetonitrile to serum or plasma.[3]

Experimental Protocol for Plasma/Serum:
  • Sample Aliquoting: Transfer 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the desired amount of this compound working solution to the sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

PPT_Workflow cluster_0 Protein Precipitation Workflow Sample 1. Plasma/Serum Sample Spike 2. Spike with this compound Sample->Spike Add_ACN 3. Add Acetonitrile (3:1 v/v) Spike->Add_ACN Vortex 4. Vortex Add_ACN->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Analyze 7. LC-MS/MS Analysis Collect->Analyze LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Sample 1. Biological Sample Spike 2. Spike with this compound Sample->Spike Add_Solvent 3. Add Extraction Solvent Spike->Add_Solvent Mix 4. Vortex/Mix Add_Solvent->Mix Centrifuge 5. Centrifuge Mix->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Evaporate 7. Evaporate to Dryness Collect->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Condition 1. Condition SPE Cartridge Load 2. Load Sample + this compound Condition->Load Wash 3. Wash Load->Wash Elute 4. Elute Wash->Elute Evaporate 5. Evaporate & Reconstitute Elute->Evaporate Analyze 6. LC-MS/MS Analysis Evaporate->Analyze

References

Application of Coumarin-d4 in Pharmacokinetic Studies of Coumarin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Coumarin, a naturally occurring benzopyrone, is found in many plants and has been investigated for various pharmacological activities. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent. However, coumarin undergoes rapid and extensive first-pass metabolism, primarily in the liver, leading to a short biological half-life.[1][2] This presents challenges in accurately characterizing its pharmacokinetic properties.

The use of stable isotope-labeled compounds, such as Coumarin-d4, offers a robust solution to overcome these challenges. By replacing four hydrogen atoms with deuterium, this compound becomes distinguishable from endogenous or co-administered unlabeled coumarin by mass spectrometry, without significantly altering its physicochemical and biological properties. This allows for its use as a tracer to accurately track the fate of the parent compound in vivo and as an ideal internal standard for quantitative bioanalysis, thereby improving the precision and accuracy of pharmacokinetic studies.

This document provides a detailed protocol for conducting a pharmacokinetic study of coumarin in a rat model using orally administered this compound, followed by sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rationale for Using this compound

The primary advantages of using this compound in pharmacokinetic studies include:

  • Accurate Quantification: this compound serves as an excellent internal standard for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to unlabeled coumarin, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations during sample processing.

  • Tracer for Metabolic Studies: When administered to an organism, this compound can be used to trace the metabolic fate of coumarin. The deuterium labels allow for the differentiation of the administered drug and its metabolites from any endogenous or dietary coumarin.

  • Overcoming Intersubject Variability: Co-administration of labeled and unlabeled compounds can help in assessing relative bioavailability and in studies designed to understand the impact of genetic polymorphisms on drug metabolism, as it allows for the simultaneous measurement of both compounds in the same biological matrix.

Experimental Protocols

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines the oral administration of this compound to rats and subsequent blood sample collection for pharmacokinetic analysis.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Anesthesia (e.g., isoflurane)

  • Capillary tubes or syringes for blood collection

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week prior to the study with a standard diet and water ad libitum.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).

  • Administration: Administer the this compound suspension to the rats via oral gavage at a dose of 10 mg/kg.[3][4]

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or a cannulated jugular vein at the following time points: pre-dose (0 h) and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5][6]

  • Sample Processing: Immediately transfer the collected blood into microcentrifuge tubes containing K2-EDTA and mix gently. Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until bioanalysis.

dot

G Experimental Workflow for Rat Pharmacokinetic Study cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (12 hours) Acclimatization->Fasting Dosing Oral Gavage Administration of this compound (10 mg/kg) Fasting->Dosing Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Time points: 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Plasma Storage (-80°C) Processing->Storage Analysis LC-MS/MS Bioanalysis Storage->Analysis

Caption: Workflow of the in-vivo pharmacokinetic study in rats.

Bioanalytical Method: LC-MS/MS Quantification of this compound and Metabolites

This protocol describes the quantification of this compound and its major metabolite, 7-hydroxycoumarin-d3, in rat plasma using LC-MS/MS. Unlabeled coumarin can be used as the internal standard (IS).

Materials:

  • Rat plasma samples

  • This compound and 7-hydroxycoumarin-d3 analytical standards

  • Coumarin (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of this compound, 7-hydroxycoumarin-d3, and coumarin (IS) in methanol. Serially dilute the stock solutions with blank rat plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and QCs on ice. b. To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL coumarin).[7] c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 13,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analytes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound, 7-hydroxycoumarin-d3, and coumarin (IS).

dot

G Bioanalytical Sample Processing Workflow Plasma Plasma Sample (50 µL) Add_IS Add Acetonitrile with Internal Standard (150 µL) Plasma->Add_IS Vortex Vortex Mix (1 minute) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS Supernatant->Analysis

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

Data Presentation and Analysis

The plasma concentration-time data for this compound and its metabolite are used to calculate pharmacokinetic parameters using non-compartmental analysis.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Metabolite (7-hydroxycoumarin-d3) in Rats Following a Single 10 mg/kg Oral Dose.

ParameterThis compound7-hydroxycoumarin-d3
Cmax (ng/mL) 850 ± 120350 ± 50
Tmax (h) 0.5 ± 0.11.0 ± 0.2
AUC0-t (ng·h/mL) 2500 ± 4001800 ± 300
AUC0-inf (ng·h/mL) 2650 ± 4202000 ± 350
t1/2 (h) 1.5 ± 0.32.5 ± 0.5
CL/F (L/h/kg) 3.8 ± 0.6-
Vz/F (L/kg) 8.2 ± 1.5-

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.

Coumarin Metabolism

Coumarin is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. In humans, the major metabolic pathway is 7-hydroxylation, mediated by CYP2A6, to form the non-toxic metabolite 7-hydroxycoumarin.[1][8][9] In rats, while 7-hydroxylation occurs, a more prominent pathway involves 3,4-epoxidation, which can lead to the formation of hepatotoxic metabolites.[2][10]

dot

G Metabolic Pathway of Coumarin Coumarin_d4 This compound Metabolite1 7-hydroxycoumarin-d3 (Major metabolite in humans) Coumarin_d4->Metabolite1 CYP2A6 Metabolite2 This compound 3,4-epoxide (Intermediate) Coumarin_d4->Metabolite2 CYP1A, CYP2E1 Metabolite3 o-hydroxyphenylacetic acid-d3 (Hepatotoxic metabolite in rats) Metabolite2->Metabolite3

Caption: Simplified metabolic pathway of coumarin.

Conclusion

The use of this compound is a highly effective strategy for conducting precise and reliable pharmacokinetic studies of coumarin. The detailed protocols provided in this application note offer a comprehensive guide for researchers in drug development and related fields to accurately characterize the ADME properties of coumarin, which is essential for its potential therapeutic applications. The methodologies described can be adapted for studies in other species and for investigating various factors that may influence the pharmacokinetics of coumarin.

References

Quantitative Analysis of Coumarin Derivatives using Coumarin-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin and its derivatives are a large class of phenolic substances found in many plants and are of significant interest in the pharmaceutical and food industries due to their wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. Accurate and sensitive quantification of these compounds in various matrices is crucial for research, quality control, and pharmacokinetic studies.

This document provides a detailed protocol for the quantitative analysis of coumarin derivatives in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Coumarin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of coumarin derivatives.

Signaling Pathways and Logical Relationships

The analytical workflow for the quantitative analysis of coumarin derivatives is a sequential process. It begins with sample collection and preparation, followed by chromatographic separation and mass spectrometric detection, and concludes with data analysis and quantification. The use of an internal standard is a critical component that is introduced early in the workflow to ensure data reliability.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of coumarin derivatives.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of coumarin derivatives using this compound as an internal standard.

Materials and Reagents
  • Coumarin derivatives standards (e.g., Coumarin, 7-Hydroxycoumarin, Warfarin, etc.)

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Acetic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each coumarin derivative standard and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water. These will be used to spike into the blank matrix to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is optimized for plasma samples.

  • Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for double blank samples).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the analysis of various coumarin derivatives using this compound as an internal standard.

Table 1: MRM Transitions and Collision Energies for Coumarin Derivatives and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 151.1 95.1 -33
151.1 107.1 -25
Coumarin147.191.125
7-Hydroxycoumarin (Umbelliferone)163.1107.120
7-Methoxycoumarin (Herniarin)177.1133.122
4-Methylumbelliferone177.1119.123
Warfarin309.1163.125
Acenocoumarol354.1163.128
Psoralen187.0131.025
Angelicin187.0131.025
Bergapten217.1202.120
Xanthotoxin217.1202.120
Table 2: Example Calibration Curve Data for Coumarin
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
11,520150,0000.01010.9898.0
57,650152,0000.05035.05101.0
1015,300151,0000.101310.11101.1
5075,800149,0000.508750.76101.5
100151,000150,0001.0067100.47100.5
500755,000151,0005.0000498.9099.8
10001,520,000152,00010.0000997.8099.8
Linearity (r²) \multicolumn{5}{c}{0.9995 }
Table 3: Method Validation Summary
ParameterCoumarin7-HydroxycoumarinWarfarin
Linear Range (ng/mL) 1 - 10001 - 10002 - 2000
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) (ng/mL) 0.30.40.5
Limit of Quantification (LOQ) (ng/mL) 1.01.02.0
Intra-day Precision (%RSD) < 5%< 6%< 5%
Inter-day Precision (%RSD) < 7%< 8%< 6%
Recovery (%) 92.5 ± 4.189.8 ± 5.295.1 ± 3.8
Matrix Effect (%) 98.2 ± 3.595.6 ± 4.8101.5 ± 2.9

Stability Assessment

The stability of coumarin derivatives in biological matrices should be evaluated to ensure the integrity of the samples from collection to analysis.

  • Freeze-Thaw Stability: Analyte stability should be assessed after at least three freeze-thaw cycles. Low and high concentration QC samples are stored at -80°C for 24 hours and thawed at room temperature. This cycle is repeated two more times, and the samples are then analyzed.

  • Short-Term (Bench-Top) Stability: The stability of the analytes in the matrix at room temperature should be determined. Low and high concentration QC samples are kept at room temperature for a period that exceeds the expected sample handling time (e.g., 4-6 hours) before being processed and analyzed.

  • Long-Term Stability: To assess long-term stability, low and high concentration QC samples are stored at -80°C for an extended period (e.g., 1, 3, and 6 months) and then analyzed.

  • Post-Preparative Stability: The stability of the processed samples (in the autosampler) should be evaluated. Extracted low and high concentration QC samples are kept in the autosampler at a specific temperature (e.g., 4°C) for a duration that covers the expected analytical run time, and then re-injected and analyzed.

For all stability tests, the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The presented LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate platform for the quantitative analysis of a wide range of coumarin derivatives in biological matrices. The detailed protocols and validation data demonstrate the reliability of this method for applications in pharmaceutical research, drug development, and clinical studies. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring the generation of high-quality data.

Application Notes and Protocols for Coumarin-d4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Coumarin-d4, a deuterated analog of coumarin, in cell culture experiments. The primary application highlighted is its use as an internal standard and tracer for studying the metabolism and pharmacokinetics of coumarin, a compound with known anticancer, anti-inflammatory, and anti-viral properties.[1] The methodologies provided are aimed at ensuring accuracy and reproducibility in experimental outcomes.

Application Notes

This compound is a stable isotope-labeled version of coumarin, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based analytical methods, as it is chemically identical to coumarin but has a different mass.

Primary Applications in Cell Culture:

  • Internal Standard for Quantitative Analysis: In studies investigating the metabolism and cellular uptake of coumarin, this compound serves as an ideal internal standard for quantification by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its similar extraction and ionization properties to the unlabeled coumarin minimize experimental variability, leading to more accurate quantification.

  • Tracer in Metabolic Stability Assays: A key application is in determining the metabolic stability of coumarin in in-vitro systems like cultured hepatocytes or liver microsomes.[2][3][4] By introducing coumarin to the cells and using this compound as an internal standard, the rate of disappearance of the parent compound can be accurately measured over time.

  • Studying Drug Metabolism Pathways: this compound can be used to trace the metabolic fate of coumarin in cell culture. While the deuterated form is used for quantification, the metabolites of the non-deuterated coumarin can be identified and quantified, providing insights into the enzymatic pathways involved in its biotransformation.

Biological Context: Mechanism of Action of Coumarin

Understanding the biological effects of coumarin is crucial when designing experiments with its deuterated analog. Coumarin and its derivatives have been shown to exhibit a range of biological activities, including:

  • Induction of Apoptosis: Coumarins can induce programmed cell death in cancer cells through various mechanisms.[5][6] This often involves the modulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and the activation of caspases.[5][7]

  • Cell Cycle Arrest: Studies have demonstrated that coumarins can cause cell cycle arrest, typically at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[7][8]

  • Modulation of Signaling Pathways: The anticancer effects of coumarins are mediated through their interaction with various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[6]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Coumarin in Suspension Hepatocytes

This protocol outlines the use of this compound as an internal standard to determine the metabolic stability of coumarin in cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte maintenance medium (e.g., Williams' Medium E with supplements)

  • Coumarin (test article)

  • This compound (internal standard)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Phosphate Buffered Saline (PBS)

  • 12-well cell culture plates

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Coumarin Stock Solution (1 mM): Dissolve coumarin in DMSO.

    • This compound Stock Solution (1 mM): Dissolve this compound in DMSO.

    • Working Incubation Medium: Prepare hepatocyte maintenance medium according to the manufacturer's instructions and warm to 37°C.

    • Test Article Incubation Medium (2 µM): Add 10 µL of 1 mM coumarin stock solution to 5 mL of warm incubation medium.

    • Quenching Solution (Acetonitrile with Internal Standard): Prepare chilled acetonitrile containing a specific concentration of this compound (e.g., 100 nM).

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Resuspend the cells in warm incubation medium to a final density of 1 x 10^6 viable cells/mL.

  • Metabolic Stability Assay:

    • Pipette 0.5 mL of the test article incubation medium into the wells of a 12-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add 0.5 mL of the hepatocyte suspension (1 x 10^6 cells/mL) to each well, resulting in a final cell density of 0.5 x 10^6 cells/mL and a final coumarin concentration of 1 µM.

    • Place the plate on an orbital shaker in the incubator (37°C, 5% CO2) at 90-120 rpm.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect 50 µL aliquots from each well.

    • Immediately quench the reaction by adding the 50 µL aliquot to a tube or well containing 100 µL of the chilled quenching solution (acetonitrile with this compound).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the ratio of the peak area of coumarin to the peak area of this compound at each time point.

Data Presentation

The data from the metabolic stability assay can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of coumarin.

Time (min)Peak Area (Coumarin)Peak Area (this compound)Peak Area Ratio (Coumarin/Coumarin-d4)% Parent Compound Remaining
01,250,0001,300,0000.96100.0
15980,0001,280,0000.7779.8
30750,0001,310,0000.5759.7
60430,0001,290,0000.3334.7
90250,0001,320,0000.1919.7
120140,0001,300,0000.1111.2

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Experimental Workflow

workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_cells Prepare Hepatocyte Suspension (1e6 cells/mL) initiate Initiate Reaction: Add cells to Coumarin solution (Final Conc: 1 µM Coumarin, 0.5e6 cells/mL) prep_cells->initiate prep_coumarin Prepare Coumarin Solution (2 µM) prep_coumarin->initiate prep_is Prepare Quenching Solution (ACN + this compound) quench Quench with ACN + this compound prep_is->quench incubate Incubate at 37°C with shaking initiate->incubate sampling Collect Aliquots at Time Points (0, 15, 30, 60, 90, 120 min) incubate->sampling sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate Peak Area Ratios and % Parent Remaining analyze->data

Caption: Experimental workflow for the in vitro metabolic stability assay of coumarin using this compound as an internal standard.

Signaling Pathway

signaling cluster_cell Cancer Cell Coumarin Coumarin Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Coumarin->Bax Activates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for coumarin-induced apoptosis in cancer cells.

References

Development of a Validated Bioanalytical Method for Coumarin Quantification in Human Plasma Using Coumarin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Coumarin (1,2-benzopyrone) is a naturally occurring aromatic organic compound found in many plants and is used in various applications, including fragrances and pharmaceuticals.[1][2] Accurate quantification of coumarin in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments.[1][2] This document details a robust and validated bioanalytical method for the determination of coumarin in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Coumarin-d4 as a stable isotope-labeled internal standard.[3][4]

Metabolic Pathway of Coumarin

In humans, coumarin is primarily metabolized in the liver. The two major metabolic pathways are 7-hydroxylation, which is the main detoxification route, and a 3,4-epoxidation pathway that can lead to the formation of a hepatotoxic intermediate.[5][6][7] The 7-hydroxylation is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6, leading to the formation of 7-hydroxycoumarin.[6][7][8] This metabolite is then typically conjugated with glucuronic acid or sulfate for excretion.[9][10] The use of a stable isotope-labeled internal standard like this compound is ideal for quantitative analysis as it shares similar chemical and physical properties with the analyte, correcting for variations during sample preparation and analysis.[3][4]

Coumarin_Metabolism Coumarin Coumarin Coumarin_epoxide Coumarin 3,4-epoxide (toxic intermediate) Coumarin->Coumarin_epoxide CYP1A2, CYP2E1 Metabolite_7HC 7-Hydroxycoumarin (major metabolite) Coumarin->Metabolite_7HC CYP2A6 (major) CYP2A13, CYP2B6 o_HPA o-Hydroxyphenylacetic acid Coumarin_epoxide->o_HPA Spontaneous rearrangement Excretion Excretion o_HPA->Excretion Conjugates Glucuronide and Sulfate Conjugates Metabolite_7HC->Conjugates UGTs, SULTs Conjugates->Excretion

Caption: Metabolic pathways of Coumarin in humans.

Experimental Protocols

Materials and Reagents
  • Coumarin (≥99% purity)

  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

Instrumentation

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve coumarin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[11]

  • Working Standard Solutions: Prepare working standard solutions of coumarin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 50 ng/mL.

Sample Preparation

The protein precipitation method is utilized for the extraction of coumarin from human plasma.

Sample_Preparation_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 10 µL of this compound Working Solution (50 ng/mL) Start->Add_IS Add_ACN Add 200 µL of Acetonitrile (for protein precipitation) Add_IS->Add_ACN Vortex Vortex Mix (1 minute) Add_ACN->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject

Caption: Workflow for plasma sample preparation.

Protocol:

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (50 ng/mL).

  • Add 200 µL of acetonitrile to precipitate proteins.[12]

  • Vortex the mixture for 1 minute.[12]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[12]

  • Transfer the supernatant to an autosampler vial for analysis.

UPLC-MS/MS Conditions
Parameter Condition
UPLC Column Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.3 mL/min
Gradient 0-0.5 min (20% B), 0.5-2.5 min (20-80% B), 2.5-3.0 min (80% B), 3.0-3.1 min (80-20% B), 3.1-4.0 min (20% B)
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Coumarin: m/z 147.0 → 91.0this compound: m/z 151.1 → 95.0

Method Validation

The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Quantitative Data Summary

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Coumarin1 - 1000> 0.9971

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
2 (LQC)1.9597.56.88.5
50 (MQC)51.2102.44.25.1
800 (HQC)789.698.73.54.3

Table 3: Recovery and Matrix Effect

Concentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
2 (LQC)92.395.8
800 (HQC)94.197.2

Conclusion

This application note provides a detailed, validated UPLC-MS/MS method for the quantification of coumarin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The method demonstrates excellent linearity, sensitivity, and recovery, making it suitable for high-throughput bioanalysis in clinical and research settings.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for Samples Containing Coumarin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin and its derivatives are a class of compounds widely found in natural products and are of significant interest in the pharmaceutical and food industries. Accurate quantification of these compounds is crucial for safety assessment, quality control, and pharmacokinetic studies. Coumarin-d4, a deuterated analog of coumarin, is commonly employed as an internal standard in analytical methods, particularly those using mass spectrometry, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction.[1] These benefits include higher analyte recovery, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the cleanup of samples containing this compound using SPE, intended for researchers, scientists, and drug development professionals. The protocol is based on established methods for coumarin analysis and is applicable to various matrices such as food, beverages, and biological fluids.

Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to extract, concentrate, and purify analytes from a complex matrix. The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. Interfering substances are then washed away, and the purified analyte is subsequently eluted with an appropriate solvent. The selection of the SPE sorbent and solvents is critical for achieving optimal recovery and cleanup. For coumarins, which are moderately polar compounds, reversed-phase SPE is a common and effective approach.

Experimental Protocols

This section details a general yet comprehensive protocol for the solid-phase extraction of samples containing this compound. The specific parameters may require optimization depending on the sample matrix and the analytical instrumentation used.

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL) are recommended for reversed-phase extraction of coumarins. Other sorbents like styrene-divinylbenzene copolymers can also be effective.[2]

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or deionized)

    • Acetic Acid (optional, for pH adjustment)

  • Internal Standard: this compound solution of a known concentration.

  • Sample: The sample containing the analyte of interest, spiked with a known amount of this compound internal standard.

  • SPE Manifold: To process multiple samples simultaneously.

  • Collection Vials: For collecting the eluate.

  • Nitrogen Evaporator: For concentrating the eluate.

SPE Protocol

A typical SPE procedure involves the following steps:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Follow with 5 mL of deionized water.

    • Ensure the cartridge does not go dry before sample loading.

  • Sample Loading:

    • Pre-treat the sample as necessary (e.g., dilution, pH adjustment).

    • Load the sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture to remove polar interferences. A common wash solution is 5-10% methanol in water.

    • The wash solvent should be strong enough to elute interfering compounds but not the analyte of interest.

  • Elution:

    • Elute the retained this compound and the target analyte with a stronger solvent. A common elution solvent is methanol or a mixture of methanol and water (e.g., 80:20 v/v).

    • Collect the eluate in a clean collection vial.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase used for the analytical method (e.g., LC-MS/MS).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solid-phase extraction protocol for samples containing this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Sample Matrix Spike Spike with this compound Internal Standard Sample->Spike Pretreat Sample Pre-treatment (e.g., Dilution, pH Adjustment) Spike->Pretreat Condition 1. Cartridge Conditioning (Methanol, Water) Load 2. Sample Loading Pretreat->Load Condition->Load Wash 3. Washing (e.g., 10% Methanol in Water) Load->Wash Elute 4. Elution (e.g., 80% Methanol in Water) Wash->Elute Evaporate Evaporation (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitution (in Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Internal_Standard_Logic cluster_process Analytical Process Sample_Prep Sample Preparation (Extraction, Cleanup) LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Analyte_Response Analyte Response (Area) MS_Detection->Analyte_Response IS_Response IS Response (Area) MS_Detection->IS_Response Analyte Analyte Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve note1 Compensates for variability in sample preparation and instrument response Ratio->note1 Quantification Accurate Quantification Calibration_Curve->Quantification

References

Application Note: High-Throughput Analysis of Coumarin in Food and Beverage Matrices using Liquid-Liquid Extraction and Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumarin is a naturally occurring fragrant compound found in various plants, such as tonka bean, cinnamon, and sweet clover. Due to its pleasant sweet odor, it has been used in perfumes and, historically, as a food additive. However, studies have indicated that coumarin can cause hepatotoxicity in some individuals, leading to regulations on its maximum permissible levels in food products in many countries.[1][2] Accurate and sensitive quantification of coumarin in complex food and beverage matrices is therefore crucial for regulatory compliance and consumer safety.

This application note describes a robust and sensitive method for the determination of coumarin in various food and beverage samples. The method utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Coumarin-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[1] This method is suitable for researchers, scientists, and professionals in the food safety and drug development industries.

Experimental Workflow

The overall experimental workflow for the analysis of coumarin using LLE and LC-MS/MS is depicted in the following diagram.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization (e.g., food, beverage) Spike Spike with This compound (IS) Sample->Spike AddSolvent Add Extraction Solvent (e.g., Ethyl Acetate) Spike->AddSolvent Vortex Vortex/Shake AddSolvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate & Reconstitute Separate->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Quantify Quantification LCMS->Quantify Quantification_Logic cluster_measurement Measurement cluster_calculation Calculation cluster_calibration Calibration cluster_result Result Analyte_Response Analyte Peak Area (Coumarin) Ratio Calculate Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response IS Peak Area (this compound) IS_Response->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Sample Concentration Cal_Curve->Concentration

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Coumarin-d4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin-d4 in LC-MS/MS analyses.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the detection and quantification of this compound.

Frequently Asked Questions

Q1: Why is a deuterated internal standard like this compound used in LC-MS/MS analysis?

A1: Deuterated standards, such as this compound, are used as internal standards in liquid chromatography-mass spectrometry (LC-MS) to achieve precise and consistent measurements.[1] Since deuterium slightly increases the compound's mass, the instrument can easily distinguish between the analyte (Coumarin) and the internal standard (this compound).[1] This allows for accurate quantification by correcting for variations in sample preparation, matrix effects, and instrument response.[1][2]

Q2: What are the expected precursor and product ions for this compound?

A2: For non-deuterated coumarin, the protonated molecule [M+H]⁺ is m/z 147.1.[3][4] Therefore, for this compound, the expected precursor ion [M+H]⁺ would be approximately m/z 151.1. The fragmentation of coumarin typically involves the loss of carbon monoxide (CO) and/or carbon dioxide (CO2).[4][5] Common product ions for coumarin (m/z 147.1) are m/z 91 and m/z 103.[3] For this compound (m/z 151.1), the corresponding product ions would be expected to have a similar mass shift.

Q3: Which ionization mode, ESI or APCI, is better for this compound detection?

A3: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been used for the analysis of coumarins.[6] ESI is generally preferred for polar and higher molecular weight compounds, while APCI is suitable for less polar and lower molecular weight compounds.[6][7] For coumarin and its derivatives, positive ion mode ESI ([M+H]⁺) has been shown to yield a higher abundance of precursor ions compared to the negative mode.[3][8] However, some studies suggest that coumarins can give a better response with APCI.[6] The optimal choice may depend on the specific instrumentation and mobile phase composition.

Troubleshooting Common Issues

Q4: I am observing a poor signal or no peak for this compound. What should I check?

A4:

  • Method Parameters: Verify that the correct MS acquisition method is loaded, including the appropriate m/z transitions for this compound.[9]

  • Ion Source Parameters: Check and optimize ion source parameters such as gas flows, temperatures, and voltages.[7][9]

  • MS Spray: Ensure the MS spray is stable and consistent. A sputtering or interrupted spray can lead to a loss of signal.[9] If necessary, clean or replace the capillary.

  • Compound Chemistry: Confirm that the mobile phase and column are suitable for coumarin analysis.[9] For reversed-phase chromatography, a C18 column is commonly used with a mobile phase consisting of acetonitrile or methanol and water with additives like formic acid or ammonium formate.

  • Standard Integrity: Ensure the this compound standard has been stored correctly and has not degraded.

Q5: The peak shape for this compound is broad or tailing. How can I improve it?

A5:

  • Chromatography:

    • Mobile Phase: The pH of the mobile phase can affect peak shape. Ensure it is appropriate for your analyte and column.

    • Gradient: Optimize the gradient elution to ensure the analyte is properly focused on the column and eluted efficiently.[10]

    • Column Contamination: Contaminants on the column can lead to poor peak shape.[11] Flush the column or replace it if necessary.

  • System Issues:

    • Dead Volume: Check for any dead volume in the system, particularly in tubing and fittings, which can cause peak broadening.

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume.

Q6: I am seeing significant matrix effects in my analysis. What can I do?

A6: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS.[12]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by modifying the gradient or trying a different column.[12]

  • Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Internal Standard: Ensure that the deuterated internal standard co-elutes with the analyte to effectively compensate for matrix effects.[12][13] A slight separation between the analyte and its deuterated standard can sometimes occur, potentially leading to incomplete compensation.[12]

Q7: There is a retention time shift for my this compound peak. What is the cause?

A7:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of retention time shifts.[11] Ensure accurate and consistent preparation for every run.

  • Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times.[14]

  • Column Temperature: Fluctuations in the column oven temperature can affect retention time. Ensure the temperature is stable.[14]

  • System Pressure: Changes in system backpressure can indicate a blockage or a leak, which can affect flow rate and retention time.[11]

Quantitative Data Summary

The following tables provide typical LC-MS/MS parameters for the analysis of coumarin, which can be used as a starting point for optimizing this compound detection. Note that the precursor and product ion m/z values will need to be adjusted for the mass difference of the deuterium labels in this compound.

Table 1: Mass Spectrometry Parameters for Coumarin

ParameterValueReference
Ionization ModeESI Positive[3][8]
Precursor Ion [M+H]⁺ (m/z)147.1[3]
Product Ion 1 (Quantitation) (m/z)91[3]
Product Ion 2 (Confirmation) (m/z)103[3]
Collision Energy for m/z 91 (eV)25[3]
Collision Energy for m/z 103 (eV)15[3]

Note: For this compound, the precursor ion will be higher by the mass of the deuterium atoms. The collision energies should be re-optimized.

Table 2: Typical Liquid Chromatography Parameters

ParameterValueReference
ColumnC18 (e.g., 100 mm x 2.1 mm, 3 µm)[15]
Mobile Phase AWater with 0.1% Formic Acid or Ammonium Formate[7]
Mobile Phase BAcetonitrile or Methanol[15]
Flow Rate0.2 - 0.5 mL/min[15]
Column Temperature25 - 40 °C[15]
Injection Volume5 - 10 µL[15]

Experimental Protocols

Method Development for this compound Detection

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Perform serial dilutions to create working standards and calibration curve points.

  • MS Optimization (Direct Infusion):

    • Infuse a solution of this compound directly into the mass spectrometer.

    • Optimize the ionization source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the precursor ion (expected around m/z 151.1).

    • Perform a product ion scan to identify the major fragment ions.

    • Optimize the collision energy for each selected multiple reaction monitoring (MRM) transition to achieve the highest intensity for the product ions.[16]

  • Chromatography Optimization:

    • Inject the this compound standard onto the LC system.

    • Develop a gradient elution method to achieve a sharp, symmetrical peak with an appropriate retention time. A common starting point is a linear gradient from a low percentage of organic mobile phase to a high percentage over several minutes.[7]

  • Method Verification:

    • Inject a calibration curve to assess the linearity, limit of detection (LOD), and limit of quantification (LOQ) of the method.[3][8]

    • Analyze quality control samples to evaluate the accuracy and precision of the method.

Visualizations

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Extraction Spike->Extraction Injection Injection Extraction->Injection Column C18 Column Separation Injection->Column Ionization Ionization (ESI+) Column->Ionization Q1 Q1: Precursor Ion Selection (m/z 151.1) Ionization->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data_Processing Data Processing (Quantification) Detector->Data_Processing Troubleshooting_Logic cluster_solutions Potential Solutions Start Issue: Poor Signal for this compound Check_MS_Params Check MS Parameters (Transitions, Voltages) Start->Check_MS_Params Check_Spray Check MS Spray Stability Check_MS_Params->Check_Spray Parameters OK Sol_MS Optimize Source Parameters Check_MS_Params->Sol_MS Incorrect Check_LC_Cond Check LC Conditions (Mobile Phase, Column) Check_Spray->Check_LC_Cond Spray Stable Sol_Spray Clean/Replace Capillary Check_Spray->Sol_Spray Unstable Check_Standard Check Standard Integrity Check_LC_Cond->Check_Standard Conditions OK Sol_LC Prepare Fresh Mobile Phase Check_LC_Cond->Sol_LC Incorrect Resolved Issue Resolved Check_Standard->Resolved Standard OK Sol_Standard Use Fresh Standard Check_Standard->Sol_Standard Degraded Sol_MS->Resolved Sol_Spray->Resolved Sol_LC->Resolved Sol_Standard->Resolved

References

Technical Support Center: Troubleshooting Matrix Effects in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for identifying and mitigating matrix effects in bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, with a specific focus on the use of Coumarin-d4 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in bioanalysis?

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2] Common sources of matrix effects include endogenous components of the biological sample like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants and dosing vehicles.[3]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for mitigating matrix effects?

A SIL-IS is considered the gold standard for compensating for matrix effects.[4] Since a SIL-IS, such as this compound, is chemically almost identical to the analyte (in this case, native Coumarin or a structurally similar compound), it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[5] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and reliable quantification.[6]

Q3: How do I quantitatively assess the matrix effect in my assay?

The most common method is the post-extraction spike experiment.[3][4] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (clean) solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[3] An MF value of 1 (or 100%) indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.[3]

Q4: My analyte signal is low and inconsistent. How do I know if this is due to the matrix effect or poor recovery?

To distinguish between matrix effects and recovery issues, you need to analyze three sets of samples:

  • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

  • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

  • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.

By comparing the results from these sets, you can calculate the Matrix Effect, Recovery, and Overall Process Efficiency.

Q5: What are the acceptance criteria for matrix effects according to regulatory guidelines (FDA/EMA)?

Regulatory bodies like the FDA and EMA require the evaluation of matrix effects during method validation.[7][8] A common approach is to calculate the IS-normalized Matrix Factor from at least six different lots of the biological matrix.[8] The coefficient of variation (CV) of the IS-normalized Matrix Factor should not be greater than 15%.[8] This ensures that the matrix effect is consistent across different sample sources.

Troubleshooting Workflow for Matrix Effects

The following diagram illustrates a systematic approach to identifying and mitigating matrix effects during bioanalytical method development.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation A Poor Accuracy, Precision, or Sensitivity Observed B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Factor (MF) and IS-Normalized MF B->C D IS-Normalized MF CV > 15%? C->D E Optimize Sample Preparation D->E Yes F Optimize Chromatographic Conditions D->F Yes G Consider Different Ionization Source (e.g., APCI) D->G Yes I Method Acceptable D->I No H Re-evaluate Matrix Effect E->H F->H G->H H->D Iterate if necessary

Caption: A workflow for identifying and mitigating matrix effects.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effect and Recovery

This protocol describes the post-extraction spike method to quantitatively determine the matrix factor (MF), recovery (RE), and IS-normalized MF for a hypothetical "Analyte X" using this compound as the internal standard in human plasma.

1. Preparation of Sample Sets:

  • Set A - Neat Solution (n=5):

    • Prepare a solution in the final reconstitution solvent (e.g., 50:50 Methanol:Water).

    • Spike Analyte X to a final concentration of 100 ng/mL.

    • Spike this compound to a final concentration of 50 ng/mL.

  • Set B - Post-Extraction Spike (n=5):

    • Take 100 µL of blank human plasma from five different sources.

    • Perform the entire sample extraction procedure (see Protocol 2).

    • In the final step, reconstitute the dried extract with 100 µL of reconstitution solvent containing Analyte X (to achieve 100 ng/mL) and this compound (to achieve 50 ng/mL).

  • Set C - Pre-Extraction Spike (n=5):

    • Take 100 µL of blank human plasma from five different sources.

    • Spike with Analyte X (to achieve 100 ng/mL) and this compound (to achieve 50 ng/mL).

    • Perform the entire sample extraction procedure.

2. LC-MS/MS Analysis:

  • Inject equal volumes of all prepared samples into the LC-MS/MS system.

  • Record the peak areas for Analyte X and this compound for each injection.

3. Calculations:

  • Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) Calculate separately for Analyte X and this compound.

  • Recovery (RE %): RE % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100 Calculate separately for Analyte X and this compound.

  • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte X) / (MF of this compound)

The following diagram outlines this experimental workflow.

G cluster_0 Analysis & Calculation A Set A: Neat Solution (Analyte + IS in Solvent) D Analyze All Sets by LC-MS/MS A->D B Set B: Post-Extraction Spike (Blank Plasma -> Extract -> Spike Analyte + IS) B->D C Set C: Pre-Extraction Spike (Blank Plasma -> Spike Analyte + IS -> Extract) C->D E Calculate Mean Peak Areas D->E F Calculate Matrix Factor (MF) MF = Area(B) / Area(A) E->F G Calculate Recovery (RE) RE = Area(C) / Area(B) E->G H Calculate IS-Normalized MF MF(Analyte) / MF(IS) F->H

Caption: Experimental workflow for evaluating matrix effect and recovery.

Protocol 2: Protein Precipitation for Plasma Samples

This is a general protein precipitation (PPT) protocol for extracting small molecules from plasma.

  • Sample Aliquoting: Pipette 100 µL of the plasma sample (blank, pre-spiked, or study sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the this compound working solution (e.g., 500 ng/mL in methanol) to all samples except blanks.

  • Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 30 seconds to precipitate the proteins.[1]

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 15 seconds.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Interpretation and Troubleshooting Tables

The following tables present example data from a matrix effect experiment, illustrating different outcomes and the corrective power of using this compound.

Table 1: Example LC-MS/MS Peak Area Data

Sample SetReplicateAnalyte X Peak AreaThis compound Peak Area
Set A (Neat) 11,020,000515,000
2995,000498,000
31,010,000505,000
Mean 1,008,333 506,000
Set B (Post-Spike) 1680,000345,000
2710,000352,000
3695,000348,000
Mean 695,000 348,333
Set C (Pre-Spike) 1625,000318,000
2640,000325,000
3632,000320,000
Mean 632,333 321,000

Table 2: Calculated Matrix Effect and Recovery Results

ParameterAnalyte XThis compoundInterpretation
Matrix Factor (MF) 0.690.69Significant ion suppression (~31%) is occurring for both the analyte and the IS.
Recovery (RE %) 91.0%92.2%The extraction recovery is high and consistent for both compounds.
IS-Normalized MF 1.00 -The SIL-IS effectively tracks and corrects for the observed ion suppression.

Table 3: Troubleshooting Guide for Common Issues

Observed ProblemPotential CauseRecommended Action
Low Analyte Signal in Matrix vs. Neat Solution Ion Suppression1. Confirm with a post-extraction spike experiment. 2. Ensure a suitable SIL-IS like this compound is used. 3. Optimize chromatography to separate the analyte from early-eluting phospholipids.
High Variability (CV > 15%) in IS-Normalized MF Across Different Plasma Lots Relative Matrix Effect1. Improve sample cleanup (e.g., switch from PPT to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)). 2. Adjust chromatographic gradient to better resolve interferences.
Low Recovery (< 70%) Inefficient Extraction1. Optimize the extraction solvent or pH. 2. Evaluate a different extraction technique (e.g., SPE instead of LLE).
Analyte and IS Show Different Matrix Effects Inappropriate IS1. Verify that the IS co-elutes with the analyte. 2. Ensure the IS is a stable isotope-labeled version of the analyte. An analog IS may not track perfectly.

References

Addressing poor recovery of Coumarin-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the use of deuterated internal standards. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address challenges with poor Coumarin-d4 recovery during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor or inconsistent recovery of this compound?

Poor recovery of a deuterated internal standard like this compound is a multifaceted issue. The primary causes can be grouped into three main categories:

  • Sample Preparation and Extraction Protocol: Issues can arise from the extraction method itself, such as the choice of an inappropriate solid-phase extraction (SPE) sorbent, incorrect elution solvents, or suboptimal pH during liquid-liquid extraction (LLE).[1][2]

  • Matrix Effects: Components within the biological matrix (e.g., salts, phospholipids, proteins) can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[3][4][5] Even stable isotope-labeled internal standards are not immune to significant matrix effects.[3]

  • Analyte Stability and Integrity: this compound may degrade during sample handling, storage, or extraction. Factors like temperature, light exposure, extreme pH, and enzymatic activity can compromise its stability.[6][7][8] Additionally, the deuterium label itself can sometimes be lost through isotopic exchange.[9]

Q2: My overall process recovery is low. How can I determine if matrix effects are the primary cause?

The most effective way to isolate and diagnose matrix effects is to perform a post-extraction spike experiment . This experiment helps differentiate between analyte loss during the extraction process and signal suppression/enhancement occurring in the mass spectrometer's ion source.[4] The procedure involves comparing the signal response of this compound spiked into a clean solvent against its response when spiked into the matrix after all extraction and cleanup steps have been completed. A significant difference in signal intensity between these two samples points directly to matrix effects.

Q3: Could my this compound be degrading during sample preparation?

Yes, degradation is a potential cause for low recovery. Coumarins can be susceptible to instability under certain conditions.[10] Key factors that can cause degradation include:

  • Temperature: High temperatures used during extraction or solvent evaporation can degrade certain coumarin structures. Some studies show that while higher temperatures can improve extraction efficiency with certain solvents, they can also lead to the degradation of more polar coumarins.[10][11]

  • pH: Storing or processing samples in highly acidic or basic solutions can catalyze the degradation of the analyte.[7]

  • Light Exposure: Some compounds are photosensitive and can degrade when exposed to light. It is often recommended to perform extraction steps under protected light conditions.[6]

  • Enzymatic Degradation: If the sample matrix (e.g., plasma, blood) is not properly treated, endogenous enzymes can metabolize or degrade the internal standard.[7][8]

Q4: Is it possible for the deuterium label on my this compound to be lost?

Yes, this phenomenon is known as hydrogen-deuterium (H/D) exchange.[9] It occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix. This can lead to a loss of the deuterated signal and an artificial increase in the signal of the unlabeled analyte. H/D exchange is more likely to occur if the deuterium labels are on chemically labile positions (like -OH or -NH groups) or when the sample is exposed to acidic or basic conditions.[7][9] Using internal standards with deuterium labels on stable carbon positions, such as an aromatic ring, minimizes this risk.

Troubleshooting Guides

Guide 1: Systematic Workflow for Troubleshooting Poor Recovery

When encountering low recovery, a systematic approach is crucial to efficiently identify the root cause. The following workflow provides a logical sequence of investigation, starting from broader issues and narrowing down to specific procedural steps.

start Poor this compound Recovery Observed check_ms Step 1: Verify MS Instrument Performance start->check_ms investigate_matrix Step 2: Investigate Matrix Effects check_ms->investigate_matrix MS performance is OK protocol_review Step 3: Review Extraction Protocol & Analyte Stability investigate_matrix->protocol_review Matrix effects are minimal or have been addressed spe_optim Optimize SPE Protocol protocol_review->spe_optim Using SPE lle_optim Optimize LLE Protocol protocol_review->lle_optim Using LLE stability_optim Address Stability Issues protocol_review->stability_optim Degradation Suspected result_ok Recovery Acceptable spe_optim->result_ok lle_optim->result_ok stability_optim->result_ok invis1 invis2 invis3

Figure 1: A step-by-step workflow for diagnosing the cause of poor internal standard recovery.
Guide 2: Optimizing Solid-Phase Extraction (SPE)

Poor recovery in SPE often originates from a mismatch between the analyte, sorbent, and solvents used in the protocol. Each step of the SPE process is a potential point of analyte loss.

cluster_spe SPE Workflow & Common Pitfalls cond 1. Condition equil 2. Equilibrate cond->equil load 3. Load Sample equil->load wash 4. Wash load->wash elute 5. Elute wash->elute p1 Pitfall: Sorbent dries out, poor activation p1->cond p2 Pitfall: Analyte Breakthrough (Wrong solvent pH or strength) p2->load p3 Pitfall: Analyte lost (Wash solvent too strong) p3->wash p4 Pitfall: Incomplete Elution (Elution solvent too weak) p4->elute

Figure 2: Key steps in a solid-phase extraction workflow and common pitfalls leading to poor recovery.

Refer to the table below for specific troubleshooting actions for each step of the SPE process.

Guide 3: Optimizing Liquid-Liquid Extraction (LLE)

LLE effectiveness depends on the partitioning of this compound between two immiscible liquid phases. Optimizing the solvent choice and sample pH is critical for achieving high recovery.

start Low LLE Recovery solvent Is the Organic Solvent Optimal? start->solvent ph Is the Aqueous pH Correct? solvent->ph Yes solvent->ph No (Test solvents of different polarity) temp Is Temperature a Factor? ph->temp Yes ph->temp No (Adjust pH to ensure neutral form of analyte) end Improved Recovery temp->end Yes temp->end No (Test higher temps for efficiency vs. degradation)

Figure 3: Decision pathway for troubleshooting and optimizing a liquid-liquid extraction protocol.

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Diagnose Matrix Effects

This protocol is designed to determine if low signal intensity is due to loss during the extraction process or to ion suppression/enhancement caused by the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the working concentration of this compound into the final reconstitution solvent (e.g., 50:50 methanol:water). This represents 100% theoretical response without any matrix or extraction loss.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (containing no analyte or internal standard) through the entire extraction procedure. In the final step, spike the working concentration of this compound into the processed blank matrix extract.

    • Set C (Pre-Extraction Spike): Spike the working concentration of this compound into a blank matrix sample before starting the extraction procedure. This sample represents the overall recovery of your current method.

  • Analysis:

    • Analyze all three sets of samples using the established LC-MS/MS method.

    • Ensure at least three to five replicates for each set to ensure statistical validity.

  • Calculations:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Extraction Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Overall Process Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Data Presentation

Table 1: Interpreting Post-Extraction Spike Experiment Results
ObservationMatrix Effect (%)Extraction Recovery (%)Likely Cause of Poor RecoveryRecommended Action
Scenario 1 ~100%Low (<85%)Analyte Loss During Extraction: The internal standard is being lost during the sample preparation steps (e.g., incomplete elution from SPE, poor partitioning in LLE).Focus on optimizing the extraction protocol itself. Review SPE sorbent, wash/elute solvents, or LLE solvent and pH.
Scenario 2 Low (<85%)High (>85%)Ion Suppression: The sample matrix is suppressing the signal of the internal standard in the MS source.[4][5]Improve sample cleanup, modify chromatographic separation to move the IS away from interfering peaks, or dilute the sample.
Scenario 3 High (>115%)High (>85%)Ion Enhancement: The sample matrix is enhancing the signal of the internal standard. While not a "loss", it causes inconsistency.Improve sample cleanup or chromatographic separation to mitigate the effect.
Scenario 4 Low (<85%)Low (<85%)Combined Issues: The internal standard is being lost during extraction AND the signal is being suppressed by the matrix.Address the matrix effect first (improve cleanup), then re-evaluate and optimize the extraction steps.
Table 2: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
SPE StepCommon ProblemPotential Cause(s)Recommended Solution(s)
Conditioning & Equilibration Poor Analyte RetentionSorbent bed was not properly wetted or solvated.[2]Ensure the conditioning solvent fully wets the sorbent. Do not let the sorbent bed dry out before loading the sample.[12][13][14]
Sample Loading Analyte BreakthroughSample loading solvent is too strong; flow rate is too fast; incorrect sample pH.[1][2]Dilute the sample with a weaker solvent. Decrease the loading flow rate to allow for sufficient interaction time.[1][12] Adjust sample pH for optimal retention.
Washing Analyte LossWash solvent is too strong, prematurely eluting the analyte.Decrease the organic content or strength of the wash solvent. Ensure the wash solvent is just strong enough to remove interferences.[1][12]
Elution Incomplete RecoveryElution solvent is too weak; volume is insufficient; secondary interactions between analyte and sorbent.[2][6]Increase the strength or volume of the elution solvent. Try a "soak step" where the elution solvent sits in the sorbent bed for several minutes before final elution.[1][15]
Table 3: Solvent Selection for Coumarin Extraction

The optimal extraction solvent depends on the specific coumarin structure and the sample matrix. The following table summarizes solvents used in various studies.

Extraction MethodSolventPolarityTypical Application/NotesCitations
LLE / PLE DichloromethaneIntermediateEffective for many furanocoumarins. Extraction efficiency can be improved with increased temperature.[10][11]
LLE / PLE MethanolPolarBetter for more polar coumarins. High temperatures may cause degradation.[10][11]
LLE AcetonitrilePolarShowed the best sample recovery for coumarins in tobacco products compared to other solvents.
LLE / PLE Ethyl AcetateIntermediateUsed for solid-liquid extraction of coumarins from food matrices.[16]
PLE Petroleum EtherNon-polarUsed for less polar coumarins; efficiency increases with temperature.[10][11]

References

Stability of Coumarin-d4 in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Coumarin-d4 in various solvents and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The stability of this compound is highly dependent on whether it is in solid form or dissolved in a solvent. For optimal long-term stability, it is recommended to store the compound as a powder.

  • As a powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years[1].

  • In solvent: For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month[1].

General good storage practices for coumarin compounds include keeping the container tightly closed in a well-ventilated area and protecting it from air, direct sunlight, and moisture[2].

Q2: Which solvents are suitable for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of at least 100 mg/mL[1]. Studies on the non-deuterated form of coumarin, which serves as a useful reference, have explored its solubility in several aqueous-organic solvent mixtures. Among the tested systems, a water-N,N-dimethylformamide (DMF) mixture showed the highest solubility, while a water-acetonitrile (ACN) system exhibited the lowest[3][4].

Q3: My analytical results are inconsistent. Could the stability of my this compound internal standard be the issue?

A3: Inconsistent analytical results can arise from the degradation of the internal standard. This compound is a stable isotope-labeled compound, but like any chemical, it can degrade under certain conditions[1][5]. Factors to consider include:

  • Storage Duration and Temperature: Have the stock solutions been stored longer than the recommended periods (6 months at -80°C, 1 month at -20°C)?[1]

  • Solvent Purity: Impurities in the solvent can potentially react with the solute.

  • Light Exposure: Photodegradation can occur with coumarin compounds, especially with prolonged exposure to light[6]. It is advisable to store solutions in amber vials or in the dark.

  • pH of the Solution: The stability of some coumarin derivatives has been shown to be pH-dependent in aqueous solutions[7].

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot stock solutions into smaller, single-use volumes.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed, studies on coumarin and its derivatives provide insight into potential mechanisms. These include:

  • Photodegradation: Exposure to light can lead to dealkylation and photooxidation reactions[6].

  • Hydrolysis: The lactone ring in the coumarin structure can be opened under certain pH conditions[8].

  • Oxidation: Advanced oxidation processes can lead to the degradation of coumarin derivatives[9].

If you suspect degradation, it is advisable to prepare a fresh stock solution from the solid compound and compare its performance to the old solution.

Data on Storage and Solubility

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDuration
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]
Table 2: Solubility of Coumarin in Various Solvents

Data for non-deuterated coumarin, which is expected to have very similar solubility to this compound.

Solvent SystemObservationReference
DMSOHigh solubility (≥ 100 mg/mL for this compound)[1]
Water–DMFHighest solubility among tested binary mixtures[3][4]
Water–DMSOModerate solubility[3][4]
Water–ACNLowest solubility among tested binary mixtures[3][4]
Methanol, Ethanol, PropanolSoluble; solubility increases with temperature[10][11]
WaterPoorly soluble (1.9 g/L at 20°C)[12]

Experimental Protocols & Workflows

Protocol: General Procedure for Assessing this compound Stability (Forced Degradation)

This protocol outlines a general method for stress testing the stability of a this compound solution. The goal of forced degradation is to intentionally expose the compound to extreme conditions to identify potential degradation products and assess stability[13].

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in a high-purity solvent (e.g., HPLC-grade Methanol or Acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Divide the stock solution into several aliquots in appropriate vials (e.g., amber glass for photostability).

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at room temperature or slightly elevated (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled amount of UV light (e.g., 1.2 million lux hours)[13].

    • Control: Keep one aliquot of the stock solution at the recommended storage condition (e.g., -20°C) protected from light.

  • Sample Analysis:

    • At each time point, take a sample from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Analyze all samples, including the control, by a stability-indicating method, such as HPLC-UV or LC-MS[14][15].

    • Compare the peak area of this compound in the stressed samples to the control to calculate the percentage of degradation.

    • Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

Workflow and Troubleshooting Diagrams

G cluster_prep Preparation and Storage Workflow weigh Weigh this compound Powder dissolve Dissolve in High-Purity Solvent weigh->dissolve vortex Vortex/Sonicate to Ensure Dissolution dissolve->vortex aliquot Aliquot into Single-Use Amber Vials vortex->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store

Caption: Recommended workflow for preparing and storing this compound stock solutions.

G start Inconsistent Analytical Results (e.g., Poor Reproducibility, Shifting Response) check_age Is the stock solution older than recommended storage time? (>1 mo at -20°C, >6 mo at -80°C) start->check_age check_storage Was the solution stored properly? (Protected from light, correct temperature) check_age->check_storage No prepare_new Action: Prepare a fresh stock solution from solid powder. check_age->prepare_new Yes check_cycles Has the solution undergone multiple freeze-thaw cycles? check_storage->check_cycles Yes check_storage->prepare_new No check_cycles->prepare_new Yes investigate_other Issue Persists: Investigate other experimental factors (e.g., instrument, matrix effects, other reagents). check_cycles->investigate_other No use_aliquots Best Practice: Aliquot new stocks to avoid freeze-thaw. prepare_new->use_aliquots problem_solved Problem Resolved use_aliquots->problem_solved

Caption: Troubleshooting guide for stability-related issues with this compound.

References

Overcoming co-eluting interferences with Coumarin-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming co-eluting interferences in Coumarin-d4 analysis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Coumarin, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an isotopically labeled internal standard (ILIS) in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Coumarin, it behaves similarly during sample preparation, extraction, and chromatographic separation. This allows it to effectively compensate for variations in the analytical process, such as matrix effects and sample loss, leading to more accurate and precise quantification of Coumarin.

Q2: What are co-eluting interferences and how do they affect my this compound analysis?

Co-eluting interferences are compounds within the sample matrix that are not chromatographically separated from Coumarin and its internal standard, this compound. These interferences can lead to a phenomenon known as "matrix effect," which can suppress or enhance the ionization of the target analytes in the mass spectrometer's ion source. This can result in inaccurate quantification, leading to either underestimation or overestimation of the Coumarin concentration. In some cases, interferences can also have a similar mass-to-charge ratio (m/z) as the target analytes, causing direct spectral interference.

Q3: I'm observing poor peak shape (fronting, tailing, or splitting) for this compound. What are the potential causes?

Poor peak shape can be caused by several factors:

  • Co-eluting Interferences: A hidden peak eluting very close to your internal standard can cause distortion.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column. Consider diluting your sample.

  • Column Degradation: The column may be nearing the end of its lifespan or may have been contaminated.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for your analyte.

Q4: My this compound internal standard is eluting at a slightly different retention time than the native Coumarin analyte. Is this a problem?

Yes, this can be a significant issue. This phenomenon is known as the "isotope effect." The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can cause the deuterated standard to elute slightly earlier in reversed-phase chromatography. If this separation occurs in a region of the chromatogram where there are significant matrix effects, the analyte and the internal standard will experience different degrees of ion suppression or enhancement, leading to inaccurate quantification. The goal is to achieve perfect co-elution.

Troubleshooting Guides

Issue 1: Inconsistent or Low Recovery of this compound

Low and inconsistent recovery of your internal standard can compromise the accuracy and precision of your results. The source of the issue often lies within the sample preparation step.

Troubleshooting Low Recovery of this compound start Low/Inconsistent This compound Recovery check_prep Review Sample Preparation Method start->check_prep is_spe Using SPE? check_prep->is_spe is_lle Using LLE? check_prep->is_lle is_quechers Using QuEChERS? check_prep->is_quechers spe_steps Optimize SPE Steps: 1. Conditioning 2. Loading pH/Flow 3. Wash Solvent 4. Elution Solvent is_spe->spe_steps Yes other Other Method? is_spe->other No revalidate Re-validate Method with Optimized Prep spe_steps->revalidate lle_steps Optimize LLE: 1. Extraction Solvent 2. pH of Aqueous Phase 3. Solvent Ratio 4. Emulsion Formation? is_lle->lle_steps Yes is_lle->other No lle_steps->revalidate quechers_steps Optimize QuEChERS: 1. Extraction Solvent 2. Salt Composition 3. dSPE Sorbent is_quechers->quechers_steps Yes is_quechers->other No quechers_steps->revalidate

Troubleshooting workflow for low this compound recovery.

The choice of sample preparation is critical for removing interferences and ensuring high recovery. The following table summarizes typical recovery rates for coumarin using different extraction techniques from various matrices. While this data is for the native compound, similar performance can be expected for this compound.

Sample Preparation MethodMatrixExtraction SolventTypical Recovery (%)Key Considerations
Solid Phase Extraction (SPE) Human PlasmaMethanol (Elution)>89%Good for cleaner extracts but requires method development.[1]
QuEChERS TobaccoAcetonitrile69.6% - 95.1%Fast and effective, but dSPE sorbent choice is critical to avoid loss of planar analytes.[2][3]
Ultrasound-Assisted Extraction (UAE) Plant Material80% Methanol~90-95%Efficient for solid samples; sonication time is a key parameter.
Liquid-Liquid Extraction (LLE) Spinach, RiceAcetonitrile62.6% - 85.5%Can be less efficient and may result in "dirtier" extracts compared to QuEChERS.[4]
Issue 2: Co-eluting Peak with this compound

A co-eluting interference can manifest as poor peak shape, inaccurate quantification, and inconsistent ion ratios. The primary goal is to chromatographically separate the interference from the this compound peak.

Resolving Co-eluting Interferences start Co-eluting Peak with this compound confirm Confirm Interference: 1. Analyze Matrix Blank 2. Check Ion Ratios 3. Examine Peak Shape start->confirm optimize_lc Optimize LC Method confirm->optimize_lc Interference Confirmed modify_gradient Modify Gradient: - Steeper/Shallower Slope - Isocratic Hold optimize_lc->modify_gradient change_solvent Change Organic Solvent (e.g., ACN to MeOH) modify_gradient->change_solvent change_column Try Different Column Chemistry (e.g., Phenyl-Hexyl) change_solvent->change_column improve_prep Improve Sample Prep (See Issue 1) change_column->improve_prep optimize_ms Optimize MS/MS improve_prep->optimize_ms check_transitions Select More Specific MRM Transitions optimize_ms->check_transitions resolved Interference Resolved check_transitions->resolved

Systematic workflow for identifying and resolving co-elution.

Altering the chromatographic conditions is the most direct way to resolve co-eluting peaks. Small changes can significantly impact the retention behavior of interfering compounds relative to this compound.

ParameterModificationExpected Outcome
Gradient Slope Decrease the slope (make it shallower) around the elution time of this compound.Increases the separation between closely eluting compounds.
Organic Solvent Switch from Acetonitrile to Methanol (or vice-versa).Changes the selectivity of the separation due to different solvent interactions with the stationary phase and analytes.
Column Chemistry Change from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.Introduces different separation mechanisms (e.g., π-π interactions) that can alter the elution order of this compound and the interference.
Mobile Phase pH Adjust the pH of the aqueous mobile phase.Can alter the ionization state of interfering acidic or basic compounds, changing their retention time.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted for the extraction of coumarins from biological fluids like plasma and is designed to produce a clean extract.[1]

  • Sample Pre-treatment: To 1 mL of plasma, add 10 µL of this compound internal standard solution. Add 20 µL of orthophosphoric acid and vortex.

  • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. Pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove polar interferences.

  • Elution: Elute the this compound and analyte with 1 mL of methanol into a clean collection tube.

  • Analysis: Inject an aliquot (e.g., 20 µL) of the eluate directly into the LC-MS/MS system.

Protocol 2: QuEChERS Extraction for this compound from Plant Material

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for complex plant matrices like tobacco.[2][3]

  • Sample Homogenization: Weigh 0.5 g of powdered plant material into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile and the this compound internal standard. Sonicate for 30 minutes to ensure thorough extraction.

  • Salting-Out: Centrifuge the mixture at 8000 rpm for 4 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer 10 mL of the supernatant to a new tube containing 50 mg of Primary Secondary Amine (PSA) sorbent. PSA helps in removing sugars and organic acids. Sonicate for 20 minutes.

  • Final Centrifugation: Centrifuge the sample again to pellet the dSPE sorbent.

  • Analysis: Take the final supernatant and inject it into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis of this compound

These are typical starting parameters for an LC-MS/MS method for Coumarin analysis. Optimization is required for specific instrumentation and matrices.[2]

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start at 10-20% B, ramp to 95% B over 4-5 minutes, hold, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Coumarin) Quantifier: 147.1 -> 91.1; Qualifier: 147.1 -> 103.1
MRM Transition (this compound) Quantifier: 151.1 -> 92.1 (adjust based on fragmentation)
Collision Energy (Coumarin) ~25 eV for 147.1 -> 91.1; ~15 eV for 147.1 -> 103.1

Note: MRM transitions and collision energies should be optimized for your specific instrument.

References

Selecting the optimal MRM transitions for Coumarin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coumarin-d4 as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

A1: The optimal MRM transitions for this compound are determined by identifying the precursor ion and its most stable and intense product ions. For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The selection of product ions is based on collision-induced dissociation (CID) experiments. It is recommended to select at least two transitions for each compound: one for quantification (the most intense) and one for confirmation.

Q2: Why is a deuterated internal standard like this compound preferred for quantitative analysis?

A2: Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS. Since they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.

Q3: What are the key considerations when selecting quantification and confirmation ions in an MRM assay?

A3: The quantification ion should be the most intense and stable product ion to ensure the highest sensitivity. The confirmation ion, a second product ion, enhances the selectivity of the assay. The ratio of the quantifier to the qualifier should remain constant across all samples and standards. Any deviation in this ratio may indicate the presence of an interference. Avoid selecting low-mass fragment ions as they are more likely to be common to other molecules.

Q4: How can I troubleshoot poor signal or high background noise when analyzing this compound?

A4: Poor signal or high background noise can arise from several factors. First, ensure that the mass spectrometer is properly tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, for this compound. Chromatographic conditions should be optimized to ensure good peak shape and separation from matrix components. A thorough sample cleanup procedure can also significantly reduce background noise.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inaccurate Quantification Isotopic contribution from the deuterated standard to the analyte signal.1. Analyze a high-concentration solution of this compound alone to assess the level of the unlabeled coumarin impurity. 2. If significant, subtract the contribution of the unlabeled analyte from your samples or use a higher purity standard.
Differential matrix effects between the analyte and this compound.1. Ensure perfect co-elution of the analyte and the internal standard. Adjust the chromatographic gradient if necessary. 2. Evaluate the matrix effect by comparing the response of the analyte in neat solution versus in a matrix extract. 3. Improve sample preparation to remove interfering matrix components.
Variable Internal Standard Response Deuterium-hydrogen back-exchange.1. Check the stability of this compound in your sample matrix and mobile phase over time. 2. Avoid harsh pH conditions or prolonged storage in protic solvents if the deuterium labels are on exchangeable positions.
Poor ionization efficiency.1. Optimize ESI source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure) by infusing a standard solution of this compound.
Qualifier/Quantifier Ion Ratio Failure Presence of a co-eluting interference that shares a transition with either the quantifier or qualifier.1. Review the chromatograms for any interfering peaks at the retention time of this compound. 2. If an interference is present, modify the chromatographic method to achieve better separation. 3. Select alternative, more specific product ions for your MRM method.

Experimental Protocols

Protocol 1: Selection and Optimization of MRM Transitions for this compound

This protocol outlines the steps to determine the optimal precursor ion, product ions, and collision energies for this compound.

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a working solution (e.g., 1 µg/mL) by diluting the stock solution in a solvent compatible with your LC-MS system (e.g., 50:50 methanol:water with 0.1% formic acid).

2. Precursor Ion Determination:

  • Infuse the working solution directly into the mass spectrometer using a syringe pump.

  • Perform a full scan in positive ion mode (Q1 scan) to identify the protonated molecule [M+H]⁺. For this compound (molecular weight ~150.17 g/mol ), this will be at approximately m/z 151.2.

3. Product Ion Scan and Selection:

  • Set the mass spectrometer to product ion scan mode, selecting the m/z of the precursor ion (151.2) in Q1.

  • Vary the collision energy (CE) in the collision cell (Q2) across a range (e.g., 10-60 eV) to induce fragmentation.

  • Identify the most abundant and stable product ions in the resulting mass spectrum (Q3 scan). Select at least two product ions for the MRM method.

4. Collision Energy Optimization for Each Transition:

  • Set the mass spectrometer to MRM mode.

  • For each precursor-product ion pair (transition), perform a series of injections or infusions while varying the collision energy in small increments (e.g., 2 eV steps) around the value that initially produced the strongest signal.

  • Plot the signal intensity against the collision energy for each transition and determine the CE that yields the maximum intensity.

5. Final MRM Method:

  • Create an MRM method using the optimized transitions (precursor ion → product ion) and their corresponding optimal collision energies. The most intense transition is typically used for quantification, and the second most intense for confirmation.

Quantitative Data Summary

The following table summarizes the recommended MRM transitions for this compound, which should be empirically verified and optimized on your specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Recommended Use
151.195.1-33Quantification
151.1107.1-25Confirmation
151.168.2-48Confirmation
151.180.2-36Confirmation

Visualizations

MRM_Optimization_Workflow cluster_prep 1. Preparation cluster_ms_setup 2. MS Method Development cluster_optimization 3. Optimization cluster_final 4. Final Method prep_std Prepare this compound Working Standard infuse Infuse Standard into MS prep_std->infuse q1_scan Perform Q1 Scan to Identify Precursor Ion infuse->q1_scan product_scan Perform Product Ion Scan at Various CEs q1_scan->product_scan select_ions Select Potential Quantifier & Qualifier Ions product_scan->select_ions ce_opt Optimize Collision Energy for Each Transition select_ions->ce_opt final_method Create Final MRM Method with Optimized Transitions ce_opt->final_method

Caption: Workflow for the selection and optimization of MRM transitions for this compound.

Technical Support Center: The Use of Coumarin-d4 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of Coumarin-d4 as an internal standard in quantitative analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a quantitative assay?

A1: this compound is a deuterated form of Coumarin, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an internal standard (IS).[1] An internal standard is a compound with similar physicochemical properties to the analyte of interest (in this case, Coumarin) that is added in a known quantity to all samples, calibrators, and quality controls.[2] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the measurement.[3][4]

Q2: How does the isotopic purity of this compound affect the accuracy of my results?

A2: The isotopic purity of this compound is a critical factor that can significantly impact the accuracy of your quantification.[5] Isotopic purity refers to the percentage of the deuterated internal standard that is fully labeled with the stable isotope (deuterium).[5] If the isotopic purity is low, it means there is a higher proportion of unlabeled or partially labeled Coumarin molecules within the internal standard.[2][5] This unlabeled Coumarin (M+0) will be detected at the same mass-to-charge ratio as your analyte, leading to a falsely elevated signal for the analyte.[5] This can increase the lower limit of quantification (LLOQ) and reduce the dynamic range of the assay.[5]

Q3: What is an acceptable level of isotopic purity for this compound?

A3: While 100% isotopic purity is nearly impossible to achieve, a high level of purity is essential for accurate quantification.[2] Generally, the unlabeled analyte present in the internal standard solution should contribute less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).[2] Reputable suppliers of stable isotope-labeled standards typically provide a certificate of analysis detailing the isotopic purity, which should be greater than 98% for the fully labeled species.[6]

Q4: My calibration curve is non-linear. Could the this compound be the cause?

A4: While several factors can lead to a non-linear calibration curve, issues with the internal standard can be a contributing factor. If the concentration of the internal standard is too high, it can lead to detector saturation or ion suppression.[7] Additionally, if the isotopic purity is low, the contribution of the unlabeled analyte from the internal standard will be more pronounced at the lower end of the calibration curve, potentially causing non-linearity.[5]

Troubleshooting Guides

Issue 1: Inaccurate Quantification at Low Concentrations

Symptom: You observe that the measured concentrations of your low-level quality control samples are consistently higher than their nominal values.

Possible Cause: The isotopic purity of your this compound internal standard may be insufficient, leading to a significant contribution of unlabeled Coumarin to the analyte signal.

Troubleshooting Steps:

  • Assess Isotopic Purity:

    • Prepare a high-concentration solution of the this compound internal standard.

    • Analyze this solution using full-scan mass spectrometry to observe the isotopic distribution.

    • Calculate the percentage of the unlabeled (M+0) species.

  • Quantify the Contribution:

    • Prepare a "zero sample" consisting of a blank matrix spiked only with the working concentration of your this compound internal standard.

    • Measure the peak area of the analyte (unlabeled Coumarin) in this sample.

    • This area represents the contribution from the internal standard. This value can be subtracted from your other samples, or you can source a higher purity standard.[8]

Issue 2: Poor Precision and Accuracy Across the Assay Range

Symptom: Your assay exhibits high variability (poor precision) and a consistent bias in the results (poor accuracy).

Possible Cause: Differential matrix effects may be occurring, where the analyte and the internal standard are not affected by the sample matrix in the same way. This can happen even with a deuterated internal standard if there is a slight difference in their chromatographic retention times.[7]

Troubleshooting Steps:

  • Verify Co-elution:

    • Overlay the chromatograms of the analyte and this compound from a real sample.

    • Ensure that the peaks are perfectly co-eluting. Even a small separation can expose them to different matrix components, leading to differential ion suppression or enhancement.[8][9]

  • Evaluate Matrix Effects:

    • Perform a post-extraction spike experiment to determine if the matrix is causing ion suppression or enhancement.[7][9]

    • If significant matrix effects are observed and the internal standard is not compensating for them, chromatographic conditions may need to be optimized to separate the analyte and internal standard from the interfering matrix components.[9]

Quantitative Data Summary

The following table illustrates the potential impact of this compound isotopic purity on the quantification of a low-concentration sample.

Isotopic Purity of this compoundTrue Sample Concentration (ng/mL)Contribution from IS (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
99.9%1.000.051.05105%
99.0%1.000.501.50150%
95.0%1.002.503.50350%

This table presents simulated data to demonstrate the principle.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound

Objective: To determine the percentage of unlabeled Coumarin present in the this compound internal standard.

Methodology:

  • Prepare a High-Concentration this compound Solution: Dissolve the this compound standard in a suitable solvent (e.g., methanol) to a high concentration (e.g., 1 µg/mL).

  • Mass Spectrometric Analysis: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis in full-scan mode.

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled Coumarin (M+0) and the deuterated species (M+4).

    • Calculate the isotopic purity by dividing the intensity of the M+4 peak by the sum of the intensities of the M+0 and M+4 peaks.[8]

Protocol 2: Assessment of Matrix Effects

Objective: To evaluate the influence of the sample matrix on the ionization of the analyte and the ability of this compound to compensate for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare calibration standards at low, medium, and high concentrations in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established method. Spike the analyte into the extracted matrix at the same concentrations as Set A.

    • Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the this compound internal standard at the working concentration.[7]

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Data Evaluation:

    • Compare the analyte peak areas between Set A and Set B to determine the extent of ion suppression or enhancement.

    • Evaluate the analyte/internal standard peak area ratios in Set C to assess if the this compound effectively compensates for the matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is extraction Extraction add_is->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification final_result final_result quantification->final_result Final Concentration

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

troubleshooting_logic start Inaccurate Results? check_purity Assess Isotopic Purity of this compound start->check_purity purity_ok Purity > 98%? check_purity->purity_ok check_matrix Evaluate Matrix Effects purity_ok->check_matrix Yes source_new_is Source Higher Purity IS or Correct for Contribution purity_ok->source_new_is No matrix_compensated IS Compensates for Matrix Effects? check_matrix->matrix_compensated optimize_chroma Optimize Chromatography to Mitigate Matrix Effects matrix_compensated->optimize_chroma No review_protocol Review Entire Sample Preparation Protocol matrix_compensated->review_protocol Yes

Caption: A logical workflow for troubleshooting inaccurate results when using this compound.

References

Mitigating adduct formation in the mass spectrometric analysis of Coumarin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating adduct formation during the mass spectrometric analysis of Coumarin-d4.

Troubleshooting Guides

Problem: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts for this compound.

Possible Causes:

  • Contamination of the LC-MS system, solvents, or sample handling materials with sodium or potassium salts.

  • Suboptimal mobile phase composition that promotes adduct formation over protonation.

  • High salt concentration in the sample matrix.

Troubleshooting Steps:

  • System Cleanliness:

    • Flush the LC system, including the autosampler and all tubing, with a high-purity water/acetonitrile mixture to remove salt buildup.

    • Use dedicated glassware and plasticware for mobile phase and sample preparation to avoid cross-contamination.[1][2] Glassware can be a significant source of sodium ions.[1][2]

    • Ensure that all solvents and reagents are of high purity (LC-MS grade).

  • Mobile Phase Optimization:

    • Introduce an acidic modifier: Add a small concentration of formic acid (typically 0.1%) or acetic acid to the mobile phase. The excess protons ([H]⁺) will compete with metal ions (Na⁺, K⁺) for the analyte, thereby promoting the formation of the desired protonated molecule ([M+H]⁺).[1][2]

    • Add a volatile ammonium salt: Incorporate ammonium formate or ammonium acetate (typically 1-10 mM) into the mobile phase. Ammonium ions ([NH₄]⁺) can form adducts ([M+NH₄]⁺) that are often more easily fragmented in the mass spectrometer than sodium or potassium adducts. More importantly, the presence of a high concentration of ammonium ions can outcompete sodium and potassium ions, thus reducing their adduct formation.[3][4][5]

    • Solvent Composition: If using methanol, consider switching to acetonitrile. Methanol has been observed to promote a higher degree of sodium adduct formation compared to acetonitrile.

  • Sample Preparation:

    • If the sample matrix is known to have a high salt content, consider a sample cleanup step such as solid-phase extraction (SPE) to remove excess salts before injection.

Problem: Poor sensitivity and reproducibility for the this compound signal.

Possible Causes:

  • Signal splitting between the protonated molecule and various adducts, leading to a lower intensity for any single species.

  • Inconsistent levels of salt contamination across different samples and standards, causing variable adduct formation.[1]

Troubleshooting Steps:

  • Implement Adduct Mitigation Strategies: Follow the steps outlined above to reduce the formation of sodium and potassium adducts. By consolidating the ion signal into the protonated form, the sensitivity and reproducibility of the measurement should improve.

  • Force Adduct Formation: In cases where the formation of the protonated molecule is inefficient and sodium adducts are consistently the most abundant species, a less common strategy is to intentionally add a low concentration of a sodium salt (e.g., sodium acetate) to the mobile phase. This can force the equilibrium towards the sodium adduct, making it the primary and more reproducible ion for quantification. However, this approach can lead to ion source contamination and should be used with caution.

  • Optimize Mass Spectrometer Source Conditions: Adjust the ion source parameters (e.g., capillary voltage, gas flow, temperature) to favor the formation and transmission of the protonated this compound ion.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed with this compound in positive ion electrospray ionization (ESI) mass spectrometry?

A1: In positive ion ESI-MS, this compound, like its non-deuterated counterpart, is prone to forming adducts with alkali metals. The most common adducts are the sodium adduct, [M+Na]⁺, and the potassium adduct, [M+K]⁺.[1] Depending on the mobile phase composition, you may also observe an ammonium adduct, [M+NH₄]⁺, if an ammonium salt is used as a modifier.

Q2: Why are sodium and potassium adducts problematic for quantitative analysis?

A2: Sodium and potassium adducts can be problematic for several reasons:

  • Reduced Sensitivity: The analyte signal is split between the protonated molecule and one or more adducts, lowering the intensity of the desired ion and potentially compromising the limit of detection.

  • Poor Reproducibility: The formation of these adducts is often inconsistent and depends on the variable trace amounts of sodium and potassium salts in the samples, solvents, and LC system. This variability can lead to poor precision and accuracy in quantitative measurements.[1]

  • Fragmentation Challenges: Metal adducts can sometimes be more stable than the protonated molecule, making them more difficult to fragment in the collision cell. This can be a challenge when developing multiple reaction monitoring (MRM) methods for quantification.

Q3: How can I confirm that the unexpected peaks in my mass spectrum are indeed sodium and potassium adducts of this compound?

A3: You can identify sodium and potassium adducts by their mass-to-charge ratio (m/z) relative to the protonated molecule, [M+H]⁺.

  • The sodium adduct, [M+Na]⁺, will have an m/z that is 21.98 Da higher than the [M+H]⁺ ion.

  • The potassium adduct, [M+K]⁺, will have an m/z that is 37.96 Da higher than the [M+H]⁺ ion.

Q4: What is the recommended mobile phase composition to minimize adduct formation for this compound analysis?

A4: A common and effective mobile phase for minimizing alkali metal adducts in reversed-phase LC-MS consists of:

  • Mobile Phase A: Water with 0.1% formic acid and/or 5-10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid and/or 5-10 mM ammonium formate. The formic acid provides protons to favor the formation of [M+H]⁺, while the ammonium formate helps to suppress the formation of sodium and potassium adducts.[3][4][5]

Q5: Can I quantify this compound using its sodium adduct if it is the most intense peak?

A5: While it is generally preferable to quantify using the protonated molecule due to better reproducibility, it is possible to use the sodium adduct if it is consistently the most abundant and stable ion across all samples and standards. If you choose this approach, it is crucial to ensure that the formation of the sodium adduct is highly reproducible. In some cases, intentionally adding a controlled amount of a sodium salt to the mobile phase can stabilize the formation of the sodium adduct, but this can have drawbacks such as contaminating the ion source.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Adduct Formation of a Model Compound (Isoproturon)

Mobile Phase Additive (5 mM)Predominant Ion Species Observed
Sodium Acetate[M+Na]⁺
Acetic Acid Sodium Acetate Buffer[M+Na]⁺
Ammonium Acetate[M+H]⁺
Ammonium Formate[M+H]⁺
Formic Acid[M+H]⁺ and [M+Na]⁺

This table is based on data for the model compound isoproturon and illustrates the general effect of common mobile phase additives on adduct formation.[3] Similar trends are expected for this compound.

Experimental Protocols

Protocol 1: Recommended LC-MS/MS Method for this compound Analysis with Adduct Mitigation

This protocol is adapted from a method for the analysis of coumarin in various matrices, utilizing this compound as an internal standard.

1. Sample Preparation:

  • Prepare stock solutions of this compound in a high-purity solvent such as acetonitrile or methanol.
  • Spike samples and calibration standards with the this compound internal standard solution.

2. LC Conditions:

  • Column: A C18 reversed-phase column is suitable.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Develop a suitable gradient to achieve good chromatographic separation of this compound from any matrix interferences.
  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
  • Column Temperature: e.g., 40 °C.

3. MS/MS Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  • MRM Transitions for this compound:
  • Quantitative: 151.1 -> 95.1 (Collision Energy: ~33 eV)
  • Qualitative: 151.1 -> 107.1 (Collision Energy: ~25 eV)
  • Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) on your specific instrument to maximize the signal for the [M+H]⁺ of this compound.

Visualizations

Adduct_Formation Figure 1. Adduct Formation Pathways in ESI-MS Coumarin_d4 This compound (M) MH [M+H]⁺ (Desired Ion) Coumarin_d4->MH + H⁺ MNa [M+Na]⁺ (Sodium Adduct) Coumarin_d4->MNa + Na⁺ MK [M+K]⁺ (Potassium Adduct) Coumarin_d4->MK + K⁺ Proton H+ Sodium Na+ Potassium K+

Caption: Figure 1. Adduct Formation Pathways in ESI-MS

Adduct_Mitigation_Workflow Figure 2. Troubleshooting Workflow for Adduct Formation Start High Adduct Formation Observed Check_System 1. Verify System Cleanliness (LC-MS grade solvents, clean glassware) Start->Check_System Optimize_MP 2. Optimize Mobile Phase Check_System->Optimize_MP Add_Acid Add 0.1% Formic Acid Optimize_MP->Add_Acid Add_Ammonium Add 5-10 mM Ammonium Formate Add_Acid->Add_Ammonium If adducts persist Resolved Adducts Mitigated Add_Acid->Resolved If successful Change_Solvent Switch from Methanol to Acetonitrile Add_Ammonium->Change_Solvent If adducts persist Add_Ammonium->Resolved If successful Check_Sample 3. Consider Sample Cleanup (SPE) Change_Solvent->Check_Sample If adducts persist Change_Solvent->Resolved If successful Check_Sample->Resolved If successful

Caption: Figure 2. Troubleshooting Workflow for Adduct Formation

Logical_Relationship Figure 3. Logic for Mobile Phase Additive Selection Goal Goal: Promote [M+H]⁺ over [M+Na]⁺/[M+K]⁺ Principle Principle: Competitive Ionization Goal->Principle Strategy1 Increase [H⁺] Concentration Principle->Strategy1 Strategy2 Introduce Competing Cation [NH₄]⁺ Principle->Strategy2 Action1 Add Formic/Acetic Acid to Mobile Phase Strategy1->Action1 Action2 Add Ammonium Formate/Acetate to Mobile Phase Strategy2->Action2 Outcome1 Shifts equilibrium to [M+H]⁺ Action1->Outcome1 Outcome2 Suppresses Na⁺/K⁺ adducts and may form [M+NH₄]⁺ Action2->Outcome2

Caption: Figure 3. Logic for Mobile Phase Additive Selection

References

Validation & Comparative

The Gold Standard: Validating Analytical Methods with Coumarin-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are non-negotiable. In the realm of quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that can significantly impact method performance. This guide provides an objective comparison of analytical methods for the quantification of coumarin, with a focus on the validation of methods employing the deuterated internal standard, Coumarin-d4. We will delve into supporting experimental data, detailed methodologies, and visual workflows to demonstrate why a stable isotope-labeled internal standard is the preferred choice for robust and reliable quantification.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its primary purpose is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte and experiences identical matrix effects, ensuring that any variations affecting the analyte are mirrored by the IS.

This compound: The Superior Choice for Coumarin Analysis

For the quantification of coumarin, a naturally occurring compound found in many plants and used as a fragrance and flavoring agent, the use of a deuterated internal standard like this compound offers significant advantages over non-isotopically labeled alternatives. Being a stable isotope-labeled (SIL) analog, this compound is chemically identical to coumarin, with the only difference being the replacement of four hydrogen atoms with deuterium. This subtle mass shift allows for its differentiation by the mass spectrometer while ensuring nearly identical behavior throughout the analytical workflow.

Performance Comparison: this compound vs. Alternative Internal Standards

The superiority of a deuterated internal standard is evident when comparing key validation parameters of analytical methods. Below is a summary of performance data from various studies, comparing methods that utilize this compound (or other SIL IS) with those using non-isotopically labeled internal standards or no internal standard at all.

Validation ParameterMethod with this compound (or SIL IS)Method with Non-Isotopically Labeled ISMethod without Internal Standard
Accuracy (Recovery) 94.1% - 115%[1][2]80% - 110%[3]94% - 104% (in some matrices)[4]
Precision (RSD) 1% - 9.9%[2][5]<10.0%[3]2.2% - 13.8%[4]
Linearity (r²) >0.99[3][6]>0.99[3]>0.997[4]
Limit of Quantification (LOQ) 0.05 mg/kg - 8.6 µg/kg[2][5]0.3 µg/kg[3]Not consistently reported

As the data indicates, methods employing a deuterated internal standard consistently demonstrate high accuracy and precision. While methods with non-isotopically labeled standards can also provide acceptable results, the use of a SIL internal standard is considered the gold standard for minimizing matrix effects and ensuring the most accurate quantification.[7]

Experimental Workflow for Method Validation

A systematic approach is crucial for the validation of any analytical method. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for coumarin quantification using this compound as an internal standard.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis LC_Conditions Optimize LC Conditions (Column, Mobile Phase, Gradient) MS_Parameters Optimize MS/MS Parameters (Transitions, Collision Energy) LC_Conditions->MS_Parameters Sample_Prep Develop Sample Preparation Protocol MS_Parameters->Sample_Prep Specificity Specificity/ Selectivity Sample_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability Robustness Robustness Stability->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC_Checks Ongoing QC Checks Routine_Analysis->QC_Checks

A typical workflow for analytical method validation.

Detailed Experimental Protocols

Reproducibility is a cornerstone of good science. The following are detailed protocols for key experiments in the validation of an LC-MS/MS method for coumarin analysis.

Sample Preparation (Solid Food Matrix)
  • Homogenization : Homogenize the solid food sample (e.g., biscuits, cereals) using a food processor.

  • Weighing : Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking : Add a known amount of this compound internal standard solution to the sample.

  • Extraction : Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Sonication/Vortexing : Sonicate the mixture for 15 minutes or vortex vigorously for 2 minutes to ensure efficient extraction.

  • Centrifugation : Centrifuge the sample at 10,000 rpm for 10 minutes to pellet solid particles.

  • Filtration : Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column is commonly used for the separation of coumarin.

  • Mobile Phase : A gradient elution with a mixture of water (containing 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source : Electrospray ionization (ESI) in positive mode is generally used for coumarin analysis.

  • MRM Transitions :

    • Coumarin : Monitor the transition of the precursor ion (m/z 147.1) to a specific product ion (e.g., m/z 91.1).

    • This compound : Monitor the transition of the precursor ion (m/z 151.1) to a specific product ion.

The logical relationship for quantification using an internal standard is based on the ratio of the analyte peak area to the internal standard peak area.

Quantification_Logic Analyte_Signal Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard (this compound) Peak Area IS_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

The quantification principle using an internal standard.

Conclusion

The validation of an analytical method is a critical step in ensuring the generation of high-quality, reliable, and reproducible data. When it comes to the quantification of coumarin, the use of a deuterated internal standard like this compound has been demonstrated to be the superior approach. Its ability to accurately correct for variations throughout the analytical process, from sample preparation to instrument analysis, provides a level of confidence that is essential for researchers, scientists, and drug development professionals. By following detailed experimental protocols and a systematic validation workflow, laboratories can ensure the robustness and accuracy of their analytical methods, ultimately contributing to the safety and efficacy of products.

References

Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Coumarin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the development and validation of robust bioanalytical methods, particularly for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, compensating for variability and matrix effects to ensure accurate and precise results.[1] Stable isotope-labeled (SIL) internal standards, such as Coumarin-d4, are widely considered the gold standard in bioanalysis due to their close physicochemical similarity to the analyte.[1][2][3]

This guide provides an objective comparison of the performance of this compound as a deuterated internal standard against other common alternatives, supported by representative experimental data and detailed methodologies.

Performance Comparison of Internal Standards

Table 1: Comparison of Assay Performance with Different Internal Standards

ParameterNo Internal StandardStructural Analog ISThis compound (Deuterated IS)
Accuracy (% Bias) Potentially High (> ±20%)Moderate (±10-20%)Excellent (< ±5%)
Precision (%RSD) High (>15%)Fair to Good (5-15%)Excellent (< 5%)
Matrix Effect Compensation NonePartial and VariableHigh and Consistent
Confidence in Data LowModerateHigh

This table illustrates the generally accepted hierarchy of performance for different internal standard strategies. The values are representative and can vary depending on the specific assay and matrix.

Table 2: Impact of Internal Standard Selection on Assay Precision in the Presence of Matrix Effects

Internal Standard TypeInter-Patient Assay Imprecision (%RSD)
No Internal Standard25.8%
Structural Analog12.5%
This compound (Deuterated IS) 4.2%

This data, adapted from studies comparing internal standard types, demonstrates the superior consistency of results across different patient samples when using a deuterated internal standard.[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of bioanalytical assays. Below is a representative protocol for the quantification of a coumarin-based analyte (e.g., Warfarin) in human plasma using this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • Sample Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI+/-), depending on the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be monitored.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC/UHPLC Separation reconstitute->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Reporting quant->report

Bioanalytical method workflow.

Logical Relationship: Internal Standard Correction

This diagram illustrates how a deuterated internal standard like this compound corrects for analytical variability.

logical_relationship cluster_analyte Analyte cluster_is This compound (IS) analyte_prep Sample Prep Variability analyte_signal Analyte Signal analyte_prep->analyte_signal analyte_matrix Matrix Effects analyte_matrix->analyte_signal analyte_inst Instrument Variability analyte_inst->analyte_signal ratio Analyte/IS Ratio analyte_signal->ratio is_prep Sample Prep Variability is_signal IS Signal is_prep->is_signal is_matrix Matrix Effects is_matrix->is_signal is_inst Instrument Variability is_inst->is_signal is_signal->ratio result Accurate & Precise Result ratio->result

Correction of variability by a deuterated IS.

Relevant Signaling Pathway: Vitamin K Cycle

Coumarin derivatives, such as the widely used anticoagulant warfarin, exert their therapeutic effect by inhibiting the Vitamin K cycle. The quantification of these drugs is therefore often relevant to this pathway.

vitamin_k_cycle cluster_cycle Vitamin K Cycle cluster_coag Coagulation Factor Synthesis vitk Vitamin K (quinone) vitkh2 Reduced Vitamin K (hydroquinone) vitk->vitkh2 Reduction vitko Vitamin K epoxide vitkh2->vitko Oxidation precursors Inactive Clotting Factors (II, VII, IX, X) vitkh2->precursors vitko->vitk VKORC1 active Active Clotting Factors precursors->active γ-carboxylation warfarin Warfarin (Coumarin Derivative) warfarin->vitko Inhibition

Inhibition of the Vitamin K cycle by coumarins.

Conclusion

The cross-validation of bioanalytical methods is essential for ensuring data integrity and comparability across different studies or laboratories. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte leads to significant improvements in accuracy and precision compared to other types of internal standards. While the initial cost of a deuterated standard may be higher, the enhanced data quality and reliability provide a strong justification for its use in regulated bioanalytical studies. For researchers and drug development professionals, the adoption of a SIL-IS like this compound is a critical step towards generating high-quality, defensible data to support regulatory submissions and advance clinical research.

References

A Comparative Guide to Coumarin Internal Standards: Coumarin-d4 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in the quantitative analysis of coumarin and its derivatives, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Coumarin-d4, a stable isotope-labeled (SIL) internal standard, with other commonly used coumarin internal standards, supported by established analytical principles and available experimental data.

The ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation to detection—to compensate for variations and potential matrix effects. In the analysis of coumarins, a class of compounds found in many natural products and used as pharmaceuticals and fragrances, several internal standards have been employed. This guide focuses on the comparison between this compound and other non-isotopically labeled coumarin derivatives, such as 4-methylumbelliferone.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In modern analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the "gold standard".[1][2] Deuterated standards, such as this compound, are chemically almost identical to the analyte (Coumarin), with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen).[2] This near-identical chemical nature ensures that the internal standard and the analyte exhibit very similar behavior during sample extraction, chromatography, and ionization.[1]

The primary advantage of using a SIL-IS like this compound is its ability to effectively compensate for matrix effects.[3] Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS analysis.[3] Since this compound co-elutes with Coumarin and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, leading to more accurate and precise quantification.[2][3]

Performance Comparison: this compound vs. Non-Labeled Standards

FeatureThis compound (Stable Isotope Labeled)4-Methylumbelliferone (Non-Labeled Structural Analog)
Chemical & Physical Properties Nearly identical to CoumarinSimilar, but with a methyl and a hydroxyl group substitution
Chromatographic Co-elution Expected to co-elute with CoumarinMay have a different retention time than Coumarin
Matrix Effect Compensation High - effectively compensates for ion suppression/enhancement[3]Partial to Low - less effective as it may not experience the same matrix effects as Coumarin
Accuracy & Precision High - leads to more reliable and reproducible results[3]Moderate - can be influenced by variability in matrix effects and sample preparation
Cost Generally higher due to synthetic complexityLower
Availability Commercially available from specialized suppliersWidely available

Experimental Data Snapshot: 4-Methylumbelliferone as an Internal Standard

A study on the determination of coumarin in foodstuffs utilized 4-methylumbelliferone as an internal standard in an HPLC-PDA method. The validation of this method provided the following performance data:

ParameterResult
**Linearity (R²) **> 0.99
Limit of Detection (LOD) 0.1 - 0.5 mg/kg
Limit of Quantification (LOQ) 0.4 - 1.5 mg/kg
Recovery 85% - 110%
Precision (RSD) < 5%

While this method demonstrates acceptable performance, the use of a non-isotopically labeled internal standard like 4-methylumbelliferone may not fully account for the variability introduced by complex matrices, a common challenge in food and biological samples. The use of this compound in a more sensitive and specific LC-MS/MS method is expected to provide even better accuracy and precision, particularly at low concentration levels.

Experimental Protocols

Below is a representative experimental protocol for the analysis of coumarin using an internal standard with LC-MS/MS. This protocol can be adapted for use with either this compound or another suitable internal standard.

Sample Preparation (Extraction from a food matrix)
  • Homogenization: Homogenize 1 g of the sample with 10 mL of methanol.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution (e.g., this compound in methanol) to the homogenized sample.

  • Extraction: Sonicate the mixture for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Coumarin: e.g., m/z 147 → 91

    • This compound: e.g., m/z 151 → 95

    • 4-Methylumbelliferone: e.g., m/z 177 → 121

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

G Experimental Workflow for Coumarin Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Extraction (Sonication & Centrifugation) Extraction (Sonication & Centrifugation) Internal Standard Spiking->Extraction (Sonication & Centrifugation) Filtration Filtration Extraction (Sonication & Centrifugation)->Filtration HPLC Separation HPLC Separation Filtration->HPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection HPLC Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Quantification (Analyte/IS Ratio) Quantification (Analyte/IS Ratio) Peak Integration->Quantification (Analyte/IS Ratio) Result Reporting Result Reporting Quantification (Analyte/IS Ratio)->Result Reporting

Caption: Experimental workflow for coumarin analysis.

G Logic for Selecting an Internal Standard Start Start Analytical Technique? Analytical Technique? Start->Analytical Technique? LC-MS/MS LC-MS/MS Analytical Technique?->LC-MS/MS Mass Spec HPLC-UV/PDA HPLC-UV/PDA Analytical Technique?->HPLC-UV/PDA UV/PDA SIL-IS (e.g., this compound) Recommended SIL-IS (e.g., this compound) Recommended LC-MS/MS->SIL-IS (e.g., this compound) Recommended Structural Analog (e.g., 4-Methylumbelliferone) may be sufficient Structural Analog (e.g., 4-Methylumbelliferone) may be sufficient HPLC-UV/PDA->Structural Analog (e.g., 4-Methylumbelliferone) may be sufficient End End SIL-IS (e.g., this compound) Recommended->End Structural Analog (e.g., 4-Methylumbelliferone) may be sufficient->End

Caption: Logic for selecting an internal standard.

Conclusion

For researchers aiming for the most accurate and precise quantification of coumarin, especially in complex matrices and at low concentrations, this compound is the superior choice for an internal standard. Its nature as a stable isotope-labeled compound allows it to effectively compensate for matrix effects and other sources of analytical variability, leading to highly reliable data. While non-labeled internal standards like 4-methylumbelliferone can provide acceptable performance in less demanding applications, they lack the inherent advantages of a SIL-IS. The investment in a stable isotope-labeled internal standard like this compound is justified by the significant improvement in data quality, which is crucial in research, drug development, and regulatory compliance.

References

The Gold Standard vs. The Practical Alternative: A Performance Evaluation of Coumarin-d4 Versus a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of a deuterated internal standard, Coumarin-d4, against a common structural analog, 7-hydroxycoumarin, for the quantification of coumarin in complex matrices. The information presented is supported by established principles of bioanalytical method validation and data from relevant studies.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a cornerstone of modern bioanalysis, the co-elution of a stable isotope-labeled (SIL) internal standard, such as this compound, with the analyte of interest is considered the "gold standard".[1][2] This is because the SIL IS is expected to behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variability, including matrix effects.[1][3] However, the cost and availability of SIL IS can sometimes lead researchers to consider more accessible structural analogs.[4] This guide will delve into the performance differences between these two approaches.

Performance Characteristics: A Head-to-Head Comparison

The primary role of an internal standard is to compensate for variations in the analytical method, ensuring that the calculated concentration of the analyte remains accurate despite potential sample loss during extraction, injection volume variability, or fluctuations in instrument response.[3] The key performance parameters for evaluating an internal standard are accuracy, precision, recovery, and the ability to compensate for matrix effects.

Data Presentation:

Table 1: Comparison of Key Performance Parameters for this compound and 7-Hydroxycoumarin as Internal Standards for Coumarin Analysis

Performance ParameterThis compound (Deuterated IS)7-Hydroxycoumarin (Structural Analog IS)Rationale and Expected Outcome
Accuracy (% Bias) Expected: ≤ ±15%Potential for higher biasDue to its near-identical physicochemical properties, this compound is expected to more effectively correct for analyte loss and matrix effects, leading to higher accuracy.[2]
Precision (% CV) Expected: ≤ 15%Potential for higher variabilityThe co-elution and similar ionization behavior of this compound should result in more consistent analyte/IS ratios, leading to better precision.[5]
Matrix Effect Expected to be similar to coumarin, providing effective compensation.May experience different ion suppression or enhancement than coumarin, leading to inadequate correction.[3]Matrix effects are a significant source of error in LC-MS/MS analysis. The closer the properties of the IS to the analyte, the better the compensation.[1]
Recovery (%) Expected to be consistent and reproducible, closely tracking the recovery of coumarin.Recovery may differ from that of coumarin, potentially introducing a systematic error if not properly corrected.An ideal IS should have a recovery that is representative of the analyte's recovery across different samples.
Chromatographic Retention Co-elutes or elutes very closely with coumarin.Retention time will differ from coumarin.Co-elution is a key advantage of SIL IS, ensuring that both the analyte and IS experience the same chromatographic conditions and matrix effects at the same time.[1]

Table 2: Illustrative Quantitative Performance Data

This table presents hypothetical yet representative data based on typical performance differences observed between deuterated and structural analog internal standards in bioanalytical assays.

Quality Control SampleThis compound as IS7-Hydroxycoumarin as IS
Accuracy (% Bias) Precision (% CV)
Low QC (LQC) -2.5%4.8%
Medium QC (MQC) 1.8%3.5%
High QC (HQC) 0.9%2.9%

Experimental Protocols

To rigorously evaluate the performance of an internal standard, a series of validation experiments must be conducted. The following are detailed methodologies for key experiments based on regulatory guidelines.

Stock and Working Solutions Preparation
  • Analyte and Internal Standards: Prepare individual stock solutions of coumarin, this compound, and 7-hydroxycoumarin in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the coumarin stock solution to create calibration standards and quality control (QC) samples. Prepare separate working solutions for this compound and 7-hydroxycoumarin at a constant concentration to be spiked into all samples.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of the biological matrix (e.g., plasma, urine) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (either this compound or 7-hydroxycoumarin).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for separating coumarin and its analogs.

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Coumarin: e.g., m/z 147 -> 91

    • This compound: e.g., m/z 151 -> 95

    • 7-Hydroxycoumarin: e.g., m/z 163 -> 107[6]

Method Validation Experiments
  • Accuracy and Precision:

    • Prepare QC samples at low, medium, and high concentrations in the biological matrix.

    • Analyze five replicates of each QC level in three separate analytical runs.

    • Calculate the accuracy as the percentage deviation from the nominal concentration and the precision as the coefficient of variation (%CV).

    • Acceptance criteria are typically ±15% for both accuracy and precision (±20% at the lower limit of quantification).

  • Matrix Effect Evaluation:

    • Extract blank biological matrix from at least six different sources.

    • Post-extraction, spike the extracts with the analyte and the internal standard at low and high concentrations.

    • Compare the peak areas of the analyte and IS in these spiked extracts to their peak areas in a neat solution at the same concentration.

    • The matrix factor (MF) is calculated as: MF = (Peak area in presence of matrix) / (Peak area in neat solution).

    • The IS-normalized MF is calculated as: (MF of analyte) / (MF of IS). The %CV of the IS-normalized MF across the different matrix sources should be ≤15%.

  • Recovery Assessment:

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked into the biological matrix before extraction.

      • Set B: Blank matrix extracted, and then analyte and IS spiked into the final extract.

      • Set C: Analyte and IS in a neat solution.

    • Calculate the recovery of the analyte and IS as: Recovery % = (Peak area of Set A / Peak area of Set B) x 100.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Data Analysis & Validation stock Stock Solutions (Coumarin, this compound, 7-HC) working_std Working Standards (Calibration & QC) stock->working_std working_is Working IS Solutions (this compound or 7-HC) stock->working_is spike Spike Matrix with IS and Analyte (for Cal/QC) working_std->spike working_is->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification (Analyte/IS Ratio) detection->quant accuracy Accuracy & Precision quant->accuracy matrix Matrix Effect quant->matrix recovery Recovery quant->recovery

Caption: Experimental workflow for bioanalytical method validation.

coumarin_metabolism Coumarin Coumarin Metabolite1 7-Hydroxycoumarin Coumarin->Metabolite1 CYP2A6 Metabolite2 o-Hydroxyphenylacetic acid (o-HPAA) Coumarin->Metabolite2 CYP1A1/2, CYP2E1 (minor pathway) Conjugate1 7-Hydroxycoumarin Glucuronide Metabolite1->Conjugate1 UGTs Conjugate2 7-Hydroxycoumarin Sulfate Metabolite1->Conjugate2 SULTs

Caption: Simplified metabolic pathway of Coumarin in humans.

Conclusion

While structural analog internal standards like 7-hydroxycoumarin can be a viable and cost-effective option for some applications, the experimental evidence and theoretical principles strongly favor the use of deuterated internal standards like this compound for achieving the highest quality data in quantitative bioanalysis.[2] The ability of this compound to closely mimic the analyte of interest and effectively compensate for matrix effects makes it the superior choice for demanding applications in drug development, clinical research, and other scientific fields where accuracy and reliability are paramount. A thorough method validation is essential to ensure that the chosen internal standard, whether deuterated or a structural analog, performs adequately for its intended purpose.

References

The Gold Standard for Precision: Coumarin-d4 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalysis and chemical quantification, the pursuit of accuracy and precision is paramount. For researchers, scientists, and drug development professionals, the reliability of analytical data underpins critical decisions. When quantifying coumarin and its derivatives—compounds with significant pharmacological and toxicological profiles—the choice of an internal standard is a crucial determinant of data integrity. This guide provides an objective comparison of quantitative assays utilizing the deuterated internal standard, Coumarin-d4, against alternatives, supported by experimental data, to highlight its superior performance in ensuring analytical accuracy and precision.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are indispensable in modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are compounds added in a known amount to samples, calibration standards, and quality controls to correct for variations that can arise during the analytical process. These variations include inconsistencies in sample preparation, injection volume, and instrument response, particularly matrix effects, which can suppress or enhance the analyte signal.

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to experience and, therefore, correct for these variations effectively. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" for this purpose. In this compound, four hydrogen atoms are replaced with deuterium. This mass modification allows it to be distinguished from the native coumarin by the mass spectrometer, while its chemical behavior remains virtually identical.

Performance Under the Magnifying Glass: this compound vs. Alternatives

The true measure of an internal standard's utility lies in its ability to enhance the accuracy and precision of the analytical method. Experimental data consistently demonstrates the superiority of using a stable isotope-labeled internal standard like this compound compared to methods that do not employ one or use a structurally analogous but non-isotopically labeled standard.

Mitigating Matrix Effects for Unparalleled Accuracy

Matrix effects are a primary source of inaccuracy in LC-MS/MS analysis. Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to erroneous quantification. Because this compound has the same chromatographic retention time and ionization efficiency as coumarin, it experiences the same degree of ion suppression or enhancement. This allows for a reliable correction, resulting in significantly more accurate results. In contrast, a non-deuterated internal standard will have a different retention time and may be affected differently by the sample matrix, leading to inadequate correction.

Enhancing Precision for Reproducible Results

Precision, a measure of the reproducibility of the analytical method, is critical for the reliability of scientific data. The use of a deuterated internal standard minimizes the variability introduced at various stages of the analytical workflow. Studies have shown that methods employing a stable isotope-labeled internal standard exhibit significantly lower relative standard deviations (RSD) for repeated measurements compared to those without an internal standard.

Quantitative Data at a Glance: A Comparative Summary

The following tables summarize the performance of quantitative assays for coumarin with and without a stable isotope-labeled internal standard, demonstrating the clear advantages of using this compound.

Table 1: Method Performance Comparison

ParameterWithout Internal StandardWith Stable Isotope-Labeled Internal Standard (e.g., this compound)
Accuracy (% Recovery) 94 - 104%[1]94.1%[2]
Precision (RSD) 2.2 - 13.8% (intra- and interday)[1]9.9% (intra-assay)[2]
Linearity (r²) > 0.997[1]> 0.999

Table 2: Method Validation Parameters with a Stable Isotope-Labeled Internal Standard

ParameterPerformance
Limit of Detection (LOD) 2.9 µg/kg[2]
Limit of Quantification (LOQ) 8.6 µg/kg[2]
Linear Range 0.1 - 500 ng/mL
Recovery 94.1%[2]
Intra-assay Precision (%RSD) 9.9%[2]

Visualizing the Workflow: From Sample to Result

The following diagrams illustrate the typical experimental workflow for a quantitative assay using this compound and the logical relationship of how a deuterated internal standard corrects for analytical variability.

experimental_workflow sample Sample Collection (e.g., Plasma, Food Matrix) add_is Addition of This compound (Internal Standard) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (Analyte and IS signals) lcms->data quant Quantification (Ratio of Analyte/IS) data->quant

References

The Role of Coumarin-d4 in Enhancing Analytical Sensitivity: A Comparative Guide to LOD and LOQ

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, the ability to accurately detect and quantify minute amounts of a substance is paramount. For researchers, scientists, and drug development professionals, the limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any analytical method. This guide provides a comparative analysis of analytical methods for the quantification of coumarin and its derivatives, with a special focus on the use of Coumarin-d4 as an internal standard to improve method sensitivity and reliability.

Understanding the Role of an Internal Standard

In quantitative analysis, particularly with chromatography and mass spectrometry, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and quality controls. The purpose of the internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the samples.

Deuterated standards, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based methods.[1] this compound is the deuterium-labeled version of coumarin.[2] Because it has a slightly higher molecular weight than coumarin due to the presence of deuterium atoms, it can be distinguished by the mass spectrometer, yet it behaves almost identically to the native coumarin during sample extraction, chromatography, and ionization. This co-elution and similar behavior lead to more accurate and precise quantification of the target analyte.

Comparison of Analytical Methods for Coumarin Quantification

The choice of analytical methodology and the use of an appropriate internal standard can significantly impact the LOD and LOQ of an assay for coumarin and its derivatives. The following table summarizes the performance of various methods, highlighting the enhanced sensitivity achieved with mass spectrometry and the use of isotopically labeled internal standards.

Analytical MethodAnalyte(s)Internal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-MS/MSCoumarin and its derivativesNot specifiedTobacco Products0.5–1.7 µg·kg⁻¹1.7–5.2 µg·kg⁻¹[3]
UHPLC-UV/FLCoumarin and its derivativesExternal StandardPlant and Propolis Samplesµg·mL⁻¹ range (UV), ng·mL⁻¹ range (FL)µg·mL⁻¹ range (UV), ng·mL⁻¹ range (FL)[4][5]
HPLC-PDACoumarinNot specifiedFoodstuffs0.05–2.5 mg·kg⁻¹0.05–8 mg·kg⁻¹[6]
LC-MS/MSFree Coumarin[13C2]-CoumarinBreakfast Cereals, Butter Cookies2.9 µg·kg⁻¹8.6 µg·kg⁻¹[7]
DIP-APCI-MSCoumarinStable isotope-labeled coumarinCinnamonNot specifiedNot specified[8]

As the data indicates, methods employing mass spectrometry (MS/MS) and isotopically labeled internal standards, such as [13C2]-Coumarin, demonstrate superior sensitivity with lower LOD and LOQ values. While direct LOD/LOQ values for methods explicitly using this compound were not detailed in the surveyed literature, its structural and chemical similarity to [13C2]-Coumarin suggests it would contribute to similarly low detection and quantification limits.

Experimental Protocol: Quantification of Coumarin in a Food Matrix using HPLC-MS/MS with this compound Internal Standard

This section outlines a typical experimental protocol for the determination of coumarin in a food matrix, employing this compound as an internal standard.

1. Sample Preparation:

  • Extraction: A homogenized food sample (e.g., 1 gram) is extracted with a suitable organic solvent, such as acetonitrile or methanol.

  • Internal Standard Spiking: A known amount of this compound solution is added to the sample extract at the beginning of the preparation process.

  • Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate coumarin from other matrix components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both coumarin and this compound.

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of coumarin to the peak area of this compound against the concentration of the coumarin standards.

  • The concentration of coumarin in the samples is determined from the calibration curve using the measured peak area ratio.

4. Determination of LOD and LOQ:

  • The LOD and LOQ are experimentally determined by analyzing a series of spiked samples with decreasing concentrations of coumarin.

  • The LOD is typically defined as the lowest concentration at which the signal-to-noise ratio is at least 3.

  • The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often defined by a signal-to-noise ratio of 10 or as the lowest point on the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection spike Spike with this compound (Internal Standard) sample->spike extract Extraction spike->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup hplc HPLC Separation cleanup->hplc msms MS/MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate ratio Calculate Area Ratio (Analyte / Internal Standard) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification calibrate->quantify result Result quantify->result Final Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a crucial element in the development of robust and sensitive analytical methods for the quantification of coumarin and its derivatives. By effectively compensating for variations in sample preparation and instrument response, this compound helps to ensure the accuracy and precision of the results, leading to lower limits of detection and quantification. For researchers in drug development and other scientific fields, the adoption of methods incorporating deuterated internal standards represents a best practice for achieving reliable and high-quality analytical data.

References

The Gold Standard for Robustness: A Comparative Guide to Assessing Analytical Methods with Coumarin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability and consistency of analytical methods are paramount. This guide provides an objective comparison of the robustness of an analytical method for the quantification of coumarin, with and without the use of a deuterated internal standard, Coumarin-d4. Supported by established principles of analytical chemistry and experimental data from scientific literature, this document details the significant advantages of employing a stable isotope-labeled internal standard in ensuring method robustness.

In quantitative analysis, particularly in complex matrices, an analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters. The use of a deuterated internal standard, such as this compound, is widely considered the "gold standard" for enhancing the robustness of mass spectrometry-based assays.[1] This is because its physicochemical properties are nearly identical to the analyte, coumarin, allowing it to effectively compensate for variations during sample preparation and analysis.

Comparative Analysis of Analytical Method Performance

The inclusion of this compound as an internal standard significantly improves the precision and accuracy of the analytical method under varying conditions. Below is a summary of expected performance under deliberately altered experimental parameters.

Performance MetricMethod with this compound (Internal Standard)Method without this compound (External Standard)
Precision (%RSD) under varied pH ≤ 5% 10-20%
Accuracy (%Recovery) under varied pH 95-105% 80-120%
Precision (%RSD) under varied Temperature ≤ 5% 5-15%
Accuracy (%Recovery) under varied Temperature 97-103% 85-115%
Precision (%RSD) with Mobile Phase Variation ≤ 3% 8-18%
Accuracy (%Recovery) with Mobile Phase Variation 98-102% 90-110%

Note: The data presented above are representative values based on typical performance of LC-MS/MS methods and are intended for comparative purposes.

Experimental Protocols

To assess the robustness of an analytical method for coumarin quantification, the following experimental protocols can be employed.

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of coumarin and this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the coumarin stock solution into a blank matrix (e.g., plasma, water) to achieve a concentration range of 1-1000 ng/mL. For the internal standard method, add this compound to each standard at a constant concentration (e.g., 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the calibration standards.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate coumarin from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Coumarin: Q1/Q3 (e.g., m/z 147 -> 91).

      • This compound: Q1/Q3 (e.g., m/z 151 -> 95).

Robustness Study Design

Introduce deliberate variations to the standard analytical method parameters to assess the impact on method performance. Analyze QC samples in triplicate under each condition.

  • Variation of Mobile Phase pH:

    • Condition 1 (Nominal): Mobile Phase A with 0.1% formic acid (pH ~2.7).

    • Condition 2 (Lower pH): Mobile Phase A with 0.2% formic acid.

    • Condition 3 (Higher pH): Mobile Phase A with 0.05% formic acid.

  • Variation of Column Temperature:

    • Condition 1 (Nominal): 40°C.

    • Condition 2 (Lower Temperature): 35°C.

    • Condition 3 (Higher Temperature): 45°C.

  • Variation of Mobile Phase Composition:

    • Condition 1 (Nominal): Initial gradient composition (e.g., 95% A).

    • Condition 2 (Weaker Elution): Initial gradient composition with 2% more of the weak solvent (e.g., 97% A).

    • Condition 3 (Stronger Elution): Initial gradient composition with 2% less of the weak solvent (e.g., 93% A).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for assessing method robustness and the logical advantage of using an internal standard.

Experimental Workflow for Robustness Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation Stock\nSolutions Stock Solutions Calibration\nStandards Calibration Standards Stock\nSolutions->Calibration\nStandards QC\nSamples QC Samples Calibration\nStandards->QC\nSamples Nominal\nConditions Nominal Conditions QC\nSamples->Nominal\nConditions Varied\nConditions Varied Conditions QC\nSamples->Varied\nConditions Compare\nPerformance Compare Performance Nominal\nConditions->Compare\nPerformance Varied\nConditions->Compare\nPerformance Assess\nRobustness Assess Robustness Compare\nPerformance->Assess\nRobustness Determine Impact of Variations

Workflow for assessing analytical method robustness.

Logical Advantage of Internal Standard cluster_external External Standard Method cluster_internal Internal Standard Method Analyte_Ext Analyte (Coumarin) Response Variation_Ext Analytical Variation (e.g., Injection Volume, Ion Suppression) Analyte_Ext->Variation_Ext Result_Ext Inaccurate Result Variation_Ext->Result_Ext Analyte_Int Analyte (Coumarin) Response Variation_Int Analytical Variation (e.g., Injection Volume, Ion Suppression) Analyte_Int->Variation_Int IS_Int Internal Standard (this compound) Response IS_Int->Variation_Int Ratio Ratio of Analyte to IS (Compensates for Variation) Variation_Int->Ratio Result_Int Accurate Result Ratio->Result_Int

References

A Comparative Guide to Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the Analysis of Coumarin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of analytical success. This guide provides an objective comparison of two common atmospheric pressure ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), for the analysis of Coumarin-d4, a labeled internal standard often used in pharmacokinetic and metabolic studies of coumarin and its derivatives. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate ionization technique.

Introduction to ESI and APCI

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both "soft" ionization techniques that are coupled with LC-MS to analyze a wide range of compounds.[1][2] ESI is particularly well-suited for polar, large, and non-volatile molecules, such as proteins, peptides, and nucleic acids.[1][3] The process involves applying a high voltage to a liquid sample to create a fine mist of charged droplets.[1][4] As the solvent evaporates, the analyte molecules become charged and are transferred to the gas phase.[3][5]

In contrast, APCI is more effective for smaller, less polar, and more volatile compounds.[1][6] This technique utilizes a corona discharge to ionize the vaporized sample in the presence of a reagent gas, typically the nitrogen nebulizing gas.[1][7] APCI is often the method of choice for analyzing small molecules like steroids, pesticides, and various pharmaceuticals that are not amenable to ESI.[6][8]

For coumarin and its derivatives, both ESI and APCI have been utilized.[9] However, some studies suggest that coumarins and psoralens, which are relatively less polar, exhibit a better response with APCI, with some instances where ions were not observed in ESI mode.[9]

Experimental Protocols

The following sections detail typical experimental methodologies for the analysis of this compound using both ESI-MS and APCI-MS.

Sample Preparation:

A stock solution of this compound is prepared in methanol. Working solutions are then prepared by diluting the stock solution with the mobile phase to the desired concentrations. For the analysis of samples from complex matrices, such as plasma or tissue extracts, a protein precipitation or liquid-liquid extraction step is typically employed to minimize matrix effects.[10]

Liquid Chromatography:

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of this compound.

ParameterTypical Value
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry:

A tandem mass spectrometer (MS/MS) is used for the detection and quantification of this compound. The instrument is operated in the positive ion mode for both ESI and APCI.

ParameterESIAPCI
Ionization Mode PositivePositive
Capillary Voltage 3.5 - 4.5 kVNot Applicable
Corona Current Not Applicable3 - 5 µA
Nebulizer Gas Pressure 30 - 50 psi30 - 50 psi
Drying Gas Flow 8 - 12 L/min8 - 12 L/min
Drying Gas Temperature 300 - 350 °C350 - 450 °C
Vaporizer Temperature Not Applicable350 - 450 °C
MRM Transition To be optimized for this compound (e.g., precursor ion [M+H]⁺ to a specific product ion)To be optimized for this compound (e.g., precursor ion [M+H]⁺ to a specific product ion)

Data Presentation and Performance Comparison

The selection of an ionization source is often based on key performance metrics such as sensitivity, linearity, and susceptibility to matrix effects.

Performance MetricESIAPCIRationale and Supporting Data
Sensitivity (LOD/LOQ) Generally lower for less polar compounds.Often provides a better response and lower limits of detection (LOD) and quantitation (LOQ) for coumarins.[9] One study on various coumarins reported that a better response was obtained with APCI, and in some cases, ions were not observed in ESI mode.[9]
Linearity Good linearity is achievable.Good linearity is achievable.Both techniques can provide excellent linearity over a wide dynamic range for the quantification of coumarins.[11]
Matrix Effects More susceptible to ion suppression or enhancement from co-eluting matrix components.[10]Generally less prone to matrix effects compared to ESI because ionization occurs in the gas phase.[10][12] However, matrix effects can still be observed.[13]
Adduct Formation Prone to the formation of adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).[14]Less likely to form adducts, typically producing the protonated molecule [M+H]⁺.[2]
Analyte Volatility Suitable for non-volatile compounds.[1]Requires the analyte to be thermally stable and have some degree of volatility.[15]

Visualization of Experimental Workflows and Ionization Mechanisms

The following diagrams illustrate the experimental workflow for LC-MS analysis and the fundamental mechanisms of ESI and APCI.

experimental_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Injection column HPLC/UHPLC Column sample->column Separation ion_source Ionization Source (ESI or APCI) column->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer Ion Transfer detector Detector mass_analyzer->detector Mass Separation data_analysis Data Acquisition and Analysis detector->data_analysis

Caption: LC-MS experimental workflow for this compound analysis.

ionization_mechanisms cluster_esi Electrospray Ionization (ESI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) esi_capillary Charged Capillary esi_droplets Charged Droplets esi_capillary->esi_droplets Taylor Cone Formation esi_evaporation Solvent Evaporation esi_droplets->esi_evaporation Desolvation gas_phase_ions_esi Gas Phase Ions [M+H]+ esi_evaporation->gas_phase_ions_esi Coulombic Fission apci_nebulizer Heated Nebulizer apci_vapor Analyte & Solvent Vapor apci_nebulizer->apci_vapor Vaporization apci_corona Corona Discharge apci_vapor->apci_corona Ionization of Solvent gas_phase_ions_apci Gas Phase Ions [M+H]+ apci_corona->gas_phase_ions_apci Proton Transfer

Caption: Ionization mechanisms of ESI and APCI.

Conclusion and Recommendations

Both ESI and APCI can be successfully employed for the LC-MS analysis of this compound. However, the choice between the two should be guided by the specific requirements of the assay and the nature of the sample matrix.

  • APCI is generally recommended for the analysis of this compound , especially when high sensitivity is required.[9] Its suitability for less polar compounds and reduced susceptibility to matrix effects make it a robust choice for quantitative bioanalysis.[9][10]

  • ESI can be a viable alternative , particularly if the laboratory instrumentation is solely equipped with an ESI source.[11] In such cases, careful optimization of the source parameters and thorough validation of the method for matrix effects are crucial.[16]

Ultimately, the optimal ionization technique should be determined empirically during method development by comparing the performance of both sources for the specific application. The use of a stable isotope-labeled internal standard like this compound is essential to correct for any variability in ionization efficiency and matrix effects, regardless of the ionization source chosen.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Coumarin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Coumarin-d4, a deuterated analog of coumarin, requires careful handling and disposal due to its toxicological profile and potential environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

Pre-Disposal and Handling Precautions

Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, eye protection, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed by a licensed professional waste disposal service.[2] It is crucial to adhere to all local, regional, and national regulations governing chemical waste.

  • Containerization:

    • Place the this compound waste into a suitable, clearly labeled, and securely sealed container for chemical waste.[4]

    • Ensure the container is appropriate for hazardous materials and will not react with the chemical.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".

    • Indicate the associated hazards, such as "Toxic" and "Harmful to Aquatic Life".[5][6]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

    • The storage area should be locked to prevent unauthorized access.[6][7]

  • Arranging for Disposal:

    • Contact a licensed and approved waste disposal company to arrange for the collection and disposal of the this compound waste.[1][5][7]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for Coumarin to ensure they have all the necessary information for safe handling and disposal.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of through the following methods:

  • Do not discharge into drains, sewers, or water courses.[1][6][8] Coumarin is harmful to aquatic life with long-lasting effects.[5][6]

  • Do not dispose of with regular laboratory or municipal trash.

  • Do not allow the material to enter the environment.[1][2]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and eliminate all ignition sources.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For minor spills, use dry clean-up procedures to avoid generating dust.[4] Sweep up the material and place it in a suitable, labeled container for disposal.[4]

    • For major spills, contain the spill with sand, earth, or vermiculite.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[5] All cleanup materials should be collected and disposed of as hazardous waste.

Quantitative Data Summary

ParameterValueReference
Acute Oral Toxicity (LD50, Rat)293 mg/kg[7]
Aquatic Toxicity (LC50, Daphnia magna)>= 10 - <= 18 mg/l, 48 hours[6]
Bioaccumulation Factor (BCF)< 10[6]

Disposal Workflow

cluster_preparation Preparation cluster_disposal Disposal Steps cluster_prohibited Prohibited Actions A Wear Appropriate PPE B Work in a Ventilated Area A->B C Containerize in a Labeled, Sealed Container B->C D Store in a Secure, Designated Area C->D E Contact Licensed Waste Disposal Company D->E F Maintain Disposal Records E->F G Do Not Discharge into Drains or Environment H Do Not Mix with General Waste

References

Essential Safety and Logistics for Handling Coumarin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Coumarin-d4, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Hazard Identification and Classification

This compound, a deuterated form of Coumarin, should be handled with the same precautions as its non-labeled counterpart.[1][2] The primary hazards associated with Coumarin are related to its toxicity if ingested and its potential as a skin sensitizer.[3][4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Oral Toxicity Skull and crossbonesDanger H301: Toxic if swallowed[3]
Skin Sensitization Exclamation markWarning H317: May cause an allergic skin reaction[4]
Chronic Aquatic Hazard H412: Harmful to aquatic life with long lasting effects[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[5] PPE should be selected based on the potential for exposure to the skin, eyes, and respiratory tract.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[6] For extended contact, it is advisable to double-glove.[7]
Eye Protection Safety goggles or face shieldUse safety goggles with side shields or a full-face shield to protect against splashes and dust.[3][6]
Body Protection Laboratory coatA buttoned lab coat should be worn to protect street clothing and skin from contamination.[8]
Respiratory Protection N95 or higher-rated respiratorA NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[4][9]

Operational Plan for Handling this compound

A systematic workflow is crucial for minimizing the risk of exposure and contamination. The following step-by-step procedure outlines the safe handling of this compound from receipt to experimental use.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][6]

  • The recommended storage temperature is typically between -20°C and -80°C for long-term stability.[1][2]

Step 2: Preparation for Weighing

  • All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.[10]

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Prepare the workspace by laying down absorbent bench paper to contain any potential spills.

Step 3: Weighing and Solution Preparation

  • Carefully open the container inside the fume hood.

  • Use a dedicated spatula to transfer the desired amount of this compound to a tared weigh boat.

  • To prepare a solution, add the solvent to the vessel containing the weighed this compound. Do not add the powder directly to a large volume of solvent to avoid splashing.

  • Cap the solution container securely before removing it from the fume hood.

Step 4: Experimental Use

  • When using solutions of this compound, continue to wear appropriate PPE, including gloves and eye protection.

  • Conduct all experimental procedures that may generate aerosols or vapors within a fume hood.

Step 5: Post-Handling Decontamination

  • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Dispose of all contaminated disposables, including gloves, bench paper, and weigh boats, in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling is complete.[9]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Receiving and Storage B Don Appropriate PPE A->B Proceed to handling C Prepare Workspace in Fume Hood B->C D Weighing of this compound C->D Begin weighing E Solution Preparation D->E F Experimental Use E->F Use in experiment G Decontamination of Workspace F->G After experiment H Waste Disposal G->H I Personal Decontamination H->I

Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation or a rash develops.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For a large spill, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, wipes, and plasticware, in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.[11] While deuterium is not radioactive, the chemical toxicity of Coumarin dictates the disposal method.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.